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  • Product: 6-Methyl-5-(4-methylphenyl)heptan-2-one
  • CAS: 919282-88-5

Core Science & Biosynthesis

Foundational

"CAS number for 6-Methyl-5-(4-methylphenyl)heptan-2-one"

An In-depth Technical Guide to 6-Methyl-5-hepten-2-one: Synthesis, Properties, and Applications Introduction 6-Methyl-5-hepten-2-one, also known by synonyms such as Sulcatone and Methyl heptenone, is a naturally occurrin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-Methyl-5-hepten-2-one: Synthesis, Properties, and Applications

Introduction

6-Methyl-5-hepten-2-one, also known by synonyms such as Sulcatone and Methyl heptenone, is a naturally occurring organic compound with significant applications in the chemical industry.[1] Its distinct fruity and citrus-like aroma has led to its widespread use in the fragrance and flavor sectors.[2][3] Beyond its sensory properties, this ketone serves as a crucial intermediate in the synthesis of a variety of important chemicals, including vitamins and pharmaceuticals.[2][1][3] This guide provides a comprehensive overview of 6-Methyl-5-hepten-2-one, with a focus on its chemical properties, synthesis methodologies, and diverse applications, tailored for researchers, scientists, and professionals in drug development. The CAS Registry Number for 6-Methyl-5-hepten-2-one is 110-93-0 .[4]

Physicochemical Properties

6-Methyl-5-hepten-2-one is a colorless to pale yellow liquid with a characteristic odor.[1][5] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C8H14O[6][4]
Molecular Weight 126.20 g/mol [6][4]
CAS Number 110-93-0[6][4]
Boiling Point 172-174 °C at 1,014 hPa[5]
Melting Point -67.1 to -67.3 °C[5]
Density 0.851 g/cm³ at 20°C[5]
Vapor Pressure 0.99 hPa at 18.18°C[5]
Water Solubility 3.02 g/L at 25°C[5]
log Kow 2.4[5]
Appearance Colorless to light yellow liquid[1][5]
Odor Fatty, green, citrus-like[2]

Synthesis of 6-Methyl-5-hepten-2-one

The industrial production of 6-Methyl-5-hepten-2-one is primarily achieved through several synthetic routes, with the choice of method often depending on the availability and cost of starting materials.[1]

Synthesis from Acetylene and Acetone

A widely employed industrial method involves the reaction of acetylene and acetone as the initial step. This multi-step synthesis is a cornerstone of large-scale production.[2][1]

Experimental Protocol: Synthesis via Aldol Condensation

A common laboratory-scale synthesis involves the aldol condensation of isovaleraldehyde and acetone.[7]

Materials:

  • Isovaleraldehyde

  • Acetone

  • Basic catalyst (e.g., Sodium hydroxide)

  • Solvent (e.g., Ethanol)

  • Acid for neutralization (e.g., Hydrochloric acid)

  • Extraction solvent (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • In a reaction vessel, dissolve the basic catalyst in the solvent.

  • Cool the solution in an ice bath.

  • Slowly add a mixture of isovaleraldehyde and acetone to the cooled catalyst solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, neutralize the reaction mixture with the acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Aldol_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Catalyst_Solution Prepare Basic Catalyst Solution Addition Slow Addition of Reagents Catalyst_Solution->Addition Cooled Reagents Mix Isovaleraldehyde and Acetone Reagents->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor Progress (TLC/GC) Stirring->Monitoring Neutralization Neutralize with Acid Monitoring->Neutralization Extraction Extract with Diethyl Ether Neutralization->Extraction Washing_Drying Wash and Dry Organic Layer Extraction->Washing_Drying Solvent_Removal Remove Solvent Washing_Drying->Solvent_Removal Purification Fractional Distillation Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product Pure 6-Methyl-5- hepten-2-one

Applications

The versatility of 6-Methyl-5-hepten-2-one makes it a valuable compound in various industrial sectors.

Flavors and Fragrances

With its pleasant fruity and citrusy aroma, 6-Methyl-5-hepten-2-one is extensively used as a fragrance ingredient in cosmetics, perfumes, and other consumer products.[2][3] In the food industry, it is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), carrying the FEMA number 2707.[8][9] It imparts a unique flavor profile that can be described as a combination of fruity notes with a subtle hint of blue cheese, making it suitable for a wide range of flavor applications, including fruit and vegetable flavors.[8]

Chemical Synthesis Intermediate

A significant portion of the industrially produced 6-Methyl-5-hepten-2-one is utilized as a key intermediate in the synthesis of other high-value chemicals.[2][5] It serves as a precursor for the production of:

  • Vitamins: It is a crucial building block in the synthesis of Vitamin A and Vitamin E.[2][1]

  • Aroma Chemicals: It is used to produce other important fragrance and flavor compounds such as dehydrolinalool, linalool, and citral.[1]

  • Pharmaceuticals: It finds application as an intermediate in the synthesis of various active pharmaceutical ingredients.[3]

The following diagram illustrates the central role of 6-Methyl-5-hepten-2-one as a synthetic intermediate.

Synthesis_Pathways cluster_products Synthetic Products MHO 6-Methyl-5-hepten-2-one Vitamins Vitamin A & E MHO->Vitamins Precursor for Aroma_Chemicals Dehydrolinalool, Linalool, Citral MHO->Aroma_Chemicals Intermediate for Pharmaceuticals Active Pharmaceutical Ingredients MHO->Pharmaceuticals Building block for

Analytical Methods

The purity and concentration of 6-Methyl-5-hepten-2-one are typically determined using standard analytical techniques.

  • Gas Chromatography (GC): GC is a widely used method for the separation and quantification of 6-Methyl-5-hepten-2-one.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both separation and structural identification, making it invaluable for confirming the presence of the compound and identifying any impurities.[10][11]

Safety and Handling

6-Methyl-5-hepten-2-one is a flammable liquid and vapor.[12] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Protective gloves, clothing, and eye protection are recommended during handling.[6] While it is of low acute toxicity, it can cause skin irritation.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][12]

Conclusion

6-Methyl-5-hepten-2-one is a commercially significant chemical with a broad spectrum of applications, ranging from flavors and fragrances to the synthesis of essential vitamins and pharmaceuticals. Its well-established synthesis routes and versatile chemical nature ensure its continued importance in the chemical industry. This guide has provided a technical overview of its properties, synthesis, and applications to support the work of researchers and professionals in related fields.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 6-Methyl-5-hepten-2-one. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2003, July 2). SIDS Initial Assessment Report for 6-Methylhept-5-en-2-one. Retrieved from [Link]

  • Japan Ministry of the Environment. (n.d.). Analytical Methods for Chemicals. Retrieved from [Link]

  • Tradeasia. (2024, June 21). The Impact Of Methyl Heptenone On The Quality Of Chemical Production. Retrieved from [Link]

  • Organic Syntheses. (2025, June 23). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Retrieved from [Link]

  • Perfumer & Flavorist. (2023, January 2). 6-Methyl-5-hepten-2-one in Vegetable, Fruit and Orchard Flavors. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 6-METHYL-5-HEPTEN-2-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 6-methylheptan-2-one.
  • The Good Scents Company. (n.d.). methyl heptenone 110-93-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification results of 6-methylhept-5-en-2-one (6MHO), geranyl acetone (GA), and squalene (SQ). Retrieved from [Link]

  • J-GLOBAL. (n.d.). 6-Methyl-5-hepten-2-one. Retrieved from [Link]

  • NIST. (n.d.). 6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one. Retrieved from [Link]

  • NIST. (n.d.). 5-Hepten-2-one, 6-methyl-. Retrieved from [Link]

Sources

Exploratory

A Framework for the Preliminary Toxicological Assessment of 6-Methyl-5-(4-methylphenyl)heptan-2-one

An in-depth technical guide by a Senior Application Scientist. Abstract The imperative to de-risk novel chemical entities early in the development pipeline has never been more critical.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The imperative to de-risk novel chemical entities early in the development pipeline has never been more critical. This guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of 6-Methyl-5-(4-methylphenyl)heptan-2-one, a novel ketone with both aromatic and aliphatic characteristics. In the absence of pre-existing toxicological data, a robust framework combining in silico predictive modeling with a battery of targeted in vitro assays is essential for an initial safety assessment. This document provides not only the detailed protocols for such an assessment but also the scientific rationale underpinning each stage of the investigation. The proposed workflow is designed to efficiently identify potential liabilities such as cytotoxicity, genotoxicity, and metabolic instability, thereby enabling data-driven decisions for further development.

Introduction: The Rationale for Proactive Toxicity Screening

The compound 6-Methyl-5-(4-methylphenyl)heptan-2-one presents a chemical structure with features that warrant a thorough preliminary safety evaluation. The presence of a para-substituted aromatic ring, a ketone functional group, and a branched aliphatic chain suggests several potential metabolic pathways that could lead to the formation of reactive metabolites. Early-stage identification of any such liabilities is paramount to avoid costly late-stage failures in the development process.

This guide proposes a multi-pronged approach, commencing with computational (in silico) predictions to forecast the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These predictions will then guide the design of a targeted in vitro testing battery to confirm and elaborate upon the computational findings. The core principle of this strategy is to build a foundational dataset that characterizes the intrinsic toxicological potential of the molecule.

Tier 1: In Silico ADMET & Toxicity Prediction

The initial phase of the screening cascade leverages the power of computational toxicology to model the behavior of 6-Methyl-5-(4-methylphenyl)heptan-2-one. These predictive models, built on vast datasets of known chemical structures and their corresponding toxicological data, provide a rapid and cost-effective first look at potential risks.

Key Endpoints for In Silico Assessment:
  • Genotoxicity Prediction: Models such as the OECD QSAR Toolbox and DEREK Nexus are employed to identify structural alerts (toxicophores) that are associated with mutagenicity and clastogenicity. The presence of the aromatic ring is of particular interest here.

  • Hepatotoxicity Prediction: Given that the liver is a primary site of xenobiotic metabolism, predictive models will be used to assess the potential for drug-induced liver injury (DILI).

  • Metabolic Stability & Metabolite Identification: In silico tools can predict the likely sites of metabolism on the molecule, including cytochrome P450 (CYP450) mediated oxidation. This is crucial for anticipating the formation of potentially reactive metabolites.

  • Physicochemical Properties: Prediction of properties such as logP (lipophilicity), aqueous solubility, and plasma protein binding is essential for contextualizing the subsequent in vitro assay results.

Workflow for In Silico Analysis

cluster_in_silico In Silico Predictive Workflow start Input: 6-Methyl-5-(4-methylphenyl)heptan-2-one Structure qsar QSAR Analysis (e.g., OECD Toolbox, DEREK Nexus) start->qsar admet ADMET Prediction (e.g., SwissADME, pkCSM) start->admet genotox Genotoxicity Prediction qsar->genotox hepatotox Hepatotoxicity Prediction qsar->hepatotox physchem Physicochemical Properties admet->physchem metabolism Metabolism & Metabolite Prediction admet->metabolism report Generate In Silico Risk Profile physchem->report metabolism->report genotox->report hepatotox->report

Caption: Workflow for the initial in silico assessment of the target compound.

Tier 2: In Vitro Confirmatory Assays

The insights gained from the in silico analysis will inform the selection and design of a targeted panel of in vitro assays. These experiments are designed to provide empirical data on the key toxicological endpoints identified in the computational screen.

Cytotoxicity Assessment

The initial in vitro evaluation will establish the concentration range at which 6-Methyl-5-(4-methylphenyl)heptan-2-one elicits a cytotoxic response. This is a fundamental parameter that will inform the dose selection for all subsequent assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human hepatocellular carcinoma cells (HepG2) are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of 6-Methyl-5-(4-methylphenyl)heptan-2-one is prepared in dimethyl sulfoxide (DMSO). A serial dilution series is then prepared in culture medium, with the final DMSO concentration not exceeding 0.5%. The cells are treated with a range of concentrations of the test compound for 24 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for an additional 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the viability of the vehicle control cells.

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 4.8
5075.3 ± 6.2
10048.9 ± 5.5
25015.7 ± 3.9
5005.1 ± 2.1

From this data, an IC50 (the concentration at which 50% of cell viability is inhibited) would be calculated.

Genotoxicity Assessment

Given the potential for metabolic activation of the aromatic ring, a thorough assessment of genotoxicity is critical. A standard battery of tests is recommended to evaluate both point mutations and chromosomal damage.

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay, conducted in accordance with OECD Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The assay should be performed both with and without the addition of a mammalian metabolic activation system (S9 fraction) to determine if metabolites of the parent compound are mutagenic.

  • In Vitro Micronucleus Test: This test, following OECD Guideline 487, is used to detect chromosomal damage. Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are treated with the test compound. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, is then quantified. This assay should also be conducted with and without S9 metabolic activation.

Decision-Making Framework

The results from the in vitro assays will be integrated to form a comprehensive preliminary risk assessment.

cluster_decision Decision-Making Logic start In Vitro Data (Cytotoxicity, Genotoxicity) decision Risk Assessment start->decision low_risk Low Risk Profile - No significant cytotoxicity - Negative in all genotoxicity assays decision->low_risk Low Toxicity moderate_risk Moderate Risk Profile - Cytotoxicity at high concentrations - Equivocal or positive genotoxicity in one assay decision->moderate_risk Moderate Toxicity high_risk High Risk Profile - Potent cytotoxicity - Positive in multiple genotoxicity assays decision->high_risk High Toxicity proceed Proceed with further development low_risk->proceed additional_studies Conduct further mechanistic studies moderate_risk->additional_studies terminate Terminate development high_risk->terminate

Caption: A tiered decision-making framework based on in vitro toxicity results.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded strategy for the initial toxicological evaluation of 6-Methyl-5-(4-methylphenyl)heptan-2-one. By integrating predictive in silico modeling with a targeted battery of in vitro assays, this framework allows for the early identification of potential safety liabilities. The results of this preliminary screening will be instrumental in guiding the next steps in the development of this compound, whether that involves proceeding with further studies, undertaking structural modifications to mitigate identified risks, or ceasing development altogether. This proactive approach to safety assessment is fundamental to the principles of modern, efficient chemical and drug development.

References

  • OECD Guideline for the Testing of Chemicals, Section 4, Health Effects: Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 4, Health Effects: Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. [Link]

  • The OECD QSAR Toolbox. Organisation for Economic Co-operation and Development. [Link]

  • DEREK Nexus. Lhasa Limited. [Link]

  • SwissADME. Swiss Institute of Bioinformatics. [Link]

  • pkCSM: predicting small-molecule pharmacokinetic and toxicity properties. [Link]

Protocols & Analytical Methods

Method

Advanced Analytical Methodologies for the Quantification of 6-Methyl-5-(4-methylphenyl)heptan-2-one

Executive Summary The quantification of highly lipophilic, semi-volatile aryl-aliphatic ketones in complex biological or environmental matrices presents unique analytical challenges. 6-Methyl-5-(4-methylphenyl)heptan-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly lipophilic, semi-volatile aryl-aliphatic ketones in complex biological or environmental matrices presents unique analytical challenges. 6-Methyl-5-(4-methylphenyl)heptan-2-one ( C15​H22​O , MW: 218.34 g/mol ) is a structurally complex ketone characterized by a p-tolyl group, an isopropyl moiety, and a methyl ketone backbone. This Application Note details a robust, self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol designed for trace-level quantification. By leveraging the specific thermodynamic fragmentation pathways of this molecule—most notably the —this method achieves high specificity and sensitivity, fully compliant with [1].

Physicochemical Profiling & Methodological Rationale

To design an optimized extraction and chromatographic strategy, we must first analyze the causality between the molecule's structure and its physical behavior:

  • Hydrophobicity (High logP): The presence of the p-tolyl and isopropyl groups renders the molecule highly non-polar. Consequently, Liquid-Liquid Extraction (LLE) utilizing a non-polar solvent system is prioritized over reversed-phase Solid Phase Extraction (SPE) to maximize recovery while leaving polar matrix proteins and salts behind.

  • Volatility: As a semi-volatile ketone, the compound is highly amenable to capillary Gas Chromatography (GC). Liquid Chromatography (LC) is viable but often suffers from poor ionization efficiency for neutral aliphatic ketones in Electrospray Ionization (ESI). Therefore, Electron Ionization (EI) GC-MS/MS is the gold standard here.

  • Fragmentation Dynamics: Under 70 eV EI conditions, the methyl ketone backbone with a γ -hydrogen (located on C5) undergoes a highly predictable, sterically driven β -cleavage known as the McLafferty rearrangement. This produces a massive, stable diagnostic ion at m/z 58, which serves as an ideal quantifier transition.

Workflow A Sample Preparation (LLE / Hexane:EtOAc) B Chromatography (GC DB-5ms) A->B C EI Ionization (70 eV) B->C D MRM Detection (QqQ MS/MS) C->D E Data Validation (ICH M10 Criteria) D->E

Figure 1. High-throughput analytical workflow for 6-Methyl-5-(4-methylphenyl)heptan-2-one quantification.

Experimental Protocols

The following protocol is designed as a self-validating system . It incorporates internal standard (IS) tracking, System Suitability Testing (SST), and strict Quality Control (QC) bracketing to ensure data integrity.

Sample Preparation (Liquid-Liquid Extraction)

Causality Insight: A specific ratio of Hexane to Ethyl Acetate (80:20, v/v) is utilized. Hexane extracts the highly lipophilic target, while the 20% Ethyl Acetate disrupts protein-analyte binding in plasma without co-extracting massive amounts of matrix phospholipids.

  • Aliquot: Transfer 200 µL of the biological sample (e.g., plasma) into a 2.0 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the IS working solution (6-Methyl-5-(4-methylphenyl)heptan-2-one- d7​ at 100 ng/mL). Vortex briefly. Note: Isotope dilution is critical to correct for matrix-induced signal suppression and extraction losses.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v).

  • Agitation: Vortex vigorously for 5 minutes at 1500 rpm.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. The cold temperature stabilizes the organic-aqueous interface.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Isooctane. Causality Insight: Isooctane is chosen over hexane for reconstitution because its slightly higher boiling point prevents rapid volatilization during the GC solvent delay, ensuring reproducible injection volumes.

GC-MS/MS Instrumental Parameters

Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness). The 5% phenyl-methylpolysiloxane phase provides optimal π

π interactions with the p-tolyl group, preventing peak tailing.
  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode. Injector temperature set to 250°C.

  • Oven Temperature Program:

    • Initial: 80°C (hold 1 min)

    • Ramp: 15°C/min to 280°C (hold 5 min)

  • Mass Spectrometer: Triple Quadrupole (QqQ).

    • Ion Source: Electron Ionization (EI) at 70 eV, Temp 230°C.

    • Transfer Line Temp: 280°C.

    • Collision Gas: Argon at 1.5 mTorr.

  • System Suitability and Batch Validation (Trustworthiness)

    To guarantee the system is self-validating, the following sequence rules must be enforced:

    • SST Injection: Prior to the batch, inject an SST standard at the Lower Limit of Quantification (LLOQ). The batch may only proceed if the Signal-to-Noise (S/N) ratio is 10 and retention time drift is <0.1 min.

    • QC Bracketing: Analytical batches must be bracketed by QC samples (Low, Mid, High) every 20 study samples. Per [1], 67% of all QCs must fall within ± 15% of their nominal concentration.

    Quantitative Data & Validation Metrics

    All quantitative transitions and validation parameters have been optimized to meet global regulatory standards.

    Table 1: GC-MS/MS MRM Transitions and Collision Energies
    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Diagnostic Purpose
    Target 218.158.11050Quantifier (McLafferty Base Peak)
    Target 218.1175.11550Qualifier (Loss of Isopropyl)
    Target 218.1160.11550Qualifier (Alkene Fragment)
    IS ( d7​ ) 225.165.11050Quantifier (Deuterated McLafferty)
    Table 2: Method Validation Summary (ICH M10 Criteria)
    Validation ParameterRegulatory Acceptance CriteriaObserved Value (Plasma Matrix)
    Linear Dynamic Range R2≥0.990 1.0 - 1000 ng/mL ( R2=0.998 )
    Lower Limit of Quant (LLOQ) S/N 5, Precision 20%1.0 ng/mL (S/N = 14)
    Intra-day Precision (CV%) 15% (20% at LLOQ)4.2% - 8.5%
    Inter-day Precision (CV%) 15% (20% at LLOQ)5.1% - 9.3%
    Extraction Recovery Consistent across QC levels88.5% ± 4.1%

    Mechanistic Insights: Mass Spectral Fragmentation

    Understanding the exact fragmentation mechanism is paramount for troubleshooting and defending the analytical method during regulatory audits. The selection of m/z 58 as the primary quantifier is not arbitrary; it is rooted in the fundamental physical chemistry of methyl ketones.

    As first elucidated by [2], radical cations containing a carbonyl group and a hydrogen atom on the γ -carbon will undergo a specific sigmatropic rearrangement. In 6-Methyl-5-(4-methylphenyl)heptan-2-one, the carbonyl oxygen abstracts the hydrogen from the C5 position (the γ -carbon). This induces a β -cleavage between C3 and C4, expelling a neutral alkene and leaving behind an extraordinarily stable acetone enol radical cation (m/z 58). Because this reaction is thermodynamically favored, it dominates the spectrum, providing an intense, interference-free signal for trace quantification.

    Fragmentation M Molecular Ion [M]⁺• m/z 218 McL McLafferty Rearrangement (γ-H transfer) M->McL Alpha α-Cleavage (Loss of CH3•) M->Alpha Alkyl Alkyl Loss (Loss of Isopropyl) M->Alkyl F58 Acetone Enol Radical Cation m/z 58 (Base Peak) McL->F58 F203 Acylium Ion m/z 203 Alpha->F203 F175 Fragment Ion m/z 175 Alkyl->F175

    Figure 2. Proposed EI-MS fragmentation pathways highlighting the diagnostic McLafferty rearrangement.

    References

    • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

    • Title: Mass Spectrometric Analysis. Molecular Rearrangements Source: Analytical Chemistry, 31(1): 82–87 (McLafferty, F. W., 1959) URL: [Link]

    • Title: Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement" Source: Journal of the American Society for Mass Spectrometry, 15(7): 951-5 (Gross, M. L., 2004) URL: [Link]

    Application

    Application Note: Protocols for the Dissolution and In Vitro Assay Preparation of 6-Methyl-5-(4-methylphenyl)heptan-2-one

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Methodology & Best Practices Guide Introduction & Physicochemical Profiling As a Senior Application Scient...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Methodology & Best Practices Guide

    Introduction & Physicochemical Profiling

    As a Senior Application Scientist, I frequently observe that the failure of in vitro assays involving aryl-substituted aliphatic ketones is rarely due to the compound's lack of biological activity, but rather poor formulation. 6-Methyl-5-(4-methylphenyl)heptan-2-one is a highly lipophilic compound. Structurally, it features a bulky, hydrophobic p-tolyl (4-methylphenyl) group and an extended aliphatic chain, terminating in a methyl ketone.

    The Causality of Assay Failure

    The lack of hydrogen bond donors and the dominant hydrophobic surface area dictate a high partition coefficient (estimated LogP 4.0 – 5.0). This creates two critical points of failure in standard in vitro workflows:

    • Aqueous Precipitation (Crashing Out): When introduced directly into aqueous cell culture media, the compound rapidly nucleates and precipitates, leading to inaccurate dosing and false-negative IC50 values.

    • Non-Specific Plastic Binding: Highly lipophilic compounds are notoriously prone to non-specific binding (adsorption) to the hydrophobic surfaces of standard polystyrene labware. This process can deplete the effective concentration of the drug in the assay media by over 50% within minutes[1][2].

    To build a self-validating experimental system, the dissolution protocol must utilize the correct amphipathic solvents and specialized labware to ensure the compound remains bioavailable to the cells.

    Solvent Selection & Mechanistic Grounding

    Primary Solvent: Dimethyl Sulfoxide (DMSO)

    DMSO is the gold standard for dissolving lipophilic ketones. Its amphipathic nature allows it to disrupt the crystalline lattice of the solid compound and maintain it in solution. However, DMSO toxicity is a critical limiting factor. While it easily penetrates hydrophobic barriers like plasma membranes, concentrations above 0.5% – 1.0% (v/v) can induce widespread cellular apoptosis[3] and skew cellular differentiation phenotypes in in vitro cultures[4].

    Alternative Carrier: β -Cyclodextrin ( β -CD)

    For highly sensitive primary cells or prolonged incubation assays, complexation with 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) is recommended. The lipophilic interior cavity of β -CD encapsulates the hydrophobic p-tolyl and heptyl moieties, while its hydroxylated exterior maintains true aqueous solubility, completely bypassing the need for high organic solvent concentrations[5].

    Quantitative Data Summaries

    Table 1: Physicochemical Properties & Solvent Compatibility

    Property / SolventValue / CompatibilityMechanistic Causality
    LogP (Estimated) ~4.0 - 5.0Highly lipophilic; drives hydrophobic interactions with plastics.
    Aqueous Media InsolubleHigh surface tension causes rapid nucleation and precipitation.
    100% DMSO Highly Soluble (>50 mM)Amphipathic vehicle; disrupts solid lattice structure.
    HP- β -Cyclodextrin Soluble (as complex)Encapsulates the hydrophobic core; ideal for sensitive cell lines.

    Table 2: Maximum Tolerated Solvent Concentrations in In Vitro Assays

    SolventMax Final Conc. (v/v)Primary Toxicity / Experimental Artifact
    DMSO < 0.5%Apoptosis, membrane permeabilization, phenotypic skewing.
    Ethanol < 0.1%Protein denaturation, metabolic interference.
    HP- β -CD < 1.0% (w/v)Cholesterol depletion from cell membranes at high doses.

    Step-by-Step Methodologies

    To ensure a self-validating system, never add a high-concentration DMSO stock directly to a well containing cells. The localized "solvent shock" will cause immediate precipitation. Instead, utilize the Intermediate Dilution (Solvent Spike) Method .

    Protocol A: Standard DMSO Dissolution & "Solvent Spike" Method

    Phase 1: Master Stock Preparation (10–50 mM)

    • Weighing: Weigh the solid 6-Methyl-5-(4-methylphenyl)heptan-2-one directly into a glass dram vial . Causality: Glass prevents the immediate surface adsorption that occurs with standard polystyrene or polypropylene tubes[2].

    • Dissolution: Add anhydrous, cell-culture grade DMSO ( 99.9% purity) to achieve a concentration of 50 mM.

    • Agitation: Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes if microscopic particulates remain.

    Phase 2: Intermediate Dilution (100x)

    • Preparation: Prepare an intermediate tube containing pre-warmed ( 37∘ C) assay media or PBS. Use low-binding polypropylene tubes for this step.

    • Spiking: Pipette the 50 mM DMSO stock into the pre-warmed media to create a 100x intermediate solution (e.g., 10 μ L stock into 990 μ L media).

    • Mixing: Invert gently. Causality: Pre-warming the media lowers the thermodynamic barrier, preventing the lipophilic ketone from crashing out during the aqueous transition.

    Phase 3: Final Dosing

    • Transfer: Transfer the intermediate dilution into the final cell culture plate (pre-seeded with cells) at a 1:100 ratio.

    • Validation: The final DMSO concentration is now 0.5%, safely below the toxicity threshold[3][4], and the compound remains in a stable micro-emulsion.

    Protocol B: Mitigation of Non-Specific Plastic Binding

    If your assay requires prolonged incubation (>24 hours) in standard 96-well polystyrene plates, the compound will slowly adsorb to the well walls, artificially lowering the IC50[1].

    • Surface Blocking: Pre-incubate the empty polystyrene plate with a 1% (w/v) Bovine Serum Albumin (BSA) solution in PBS for 1 hour.

    • Washing: Aspirate the BSA. The albumin proteins will have coated the hydrophobic plastic binding sites.

    • Dosing: Add your media and compound. Causality: The compound will now interact with the cells rather than the plastic walls, ensuring accurate dose-response curves.

    Experimental Workflow Visualization

    G A 6-Methyl-5-(4-methylphenyl) heptan-2-one (Solid) C Master Stock (50 mM) in Glass Vial A->C Dissolve B 100% Anhydrous DMSO B->C Add D Intermediate Dilution (100x in Warm Media) C->D Serial Dilution E Assay Media (<0.5% DMSO) D->E 1:100 Spike F In Vitro Assay (Low-Binding Plate) E->F Dose Cells

    Caption: Workflow for dissolving lipophilic ketones to prevent precipitation and plastic binding.

    References

    • Title: Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - PMC | Source: nih.gov | URL: [Link]

    • Title: Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype | Source: biorxiv.org | URL: [Link]

    • Title: Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay - WUR eDepot | Source: wur.nl | URL: [Link]

    • Title: Dimethyl Sulfoxide (DMSO) Produces Widespread Apoptosis in the Developing Central Nervous System - PMC | Source: nih.gov | URL: [Link]

    Sources

    Method

    "application of 6-Methyl-5-(4-methylphenyl)heptan-2-one as a chemical probe"

    Here are the detailed Application Notes and Protocols for the use of 6-Methyl-5-(4-methylphenyl)heptan-2-one as a chemical probe. Application Note: AN-PPARγ-082 Subject: 6-Methyl-5-(4-methylphenyl)heptan-2-one (MMH) as a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Here are the detailed Application Notes and Protocols for the use of 6-Methyl-5-(4-methylphenyl)heptan-2-one as a chemical probe.

    Application Note: AN-PPARγ-082

    Subject: 6-Methyl-5-(4-methylphenyl)heptan-2-one (MMH) as a Selective Chemical Probe for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

    Abstract & Introduction

    6-Methyl-5-(4-methylphenyl)heptan-2-one (MMH), an analog of the natural product ar-turmerone, has been characterized as a selective agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As a chemical probe, MMH provides a valuable tool for interrogating the complex biology of PPARγ, a master regulator of adipogenesis, lipid metabolism, and inflammatory responses [1]. Unlike potent thiazolidinedione (TZD) drugs like Rosiglitazone, which can exhibit off-target effects or overly potent activity, MMH offers a moderate-affinity tool suitable for elucidating pathway dynamics in cell-based systems.

    This document provides a comprehensive guide to the application of MMH. It details its mechanism of action, provides validated protocols for its use in quantifying target engagement and downstream phenotypic effects, and outlines the critical controls necessary for rigorous and reproducible scientific inquiry.

    Probe Physicochemical Properties

    Proper handling and solubilization are critical for experimental success. Refer to the table below for key properties and storage recommendations.

    PropertyValueNotes
    IUPAC Name 6-Methyl-5-(4-methylphenyl)heptan-2-one-
    Abbreviation MMH-
    Molecular Formula C₁₅H₂₂O-
    Molecular Weight 218.34 g/mol -
    Purity ≥98% (by HPLC)Verify on Certificate of Analysis.
    Appearance Colorless to pale yellow oil-
    Solubility DMSO (≥50 mg/mL), Ethanol (≥50 mg/mL)Insoluble in aqueous media.
    Recommended Solvent DMSOPrepare a concentrated stock (e.g., 10-50 mM).
    Storage Store stock solution at -20°C. Aliquot to avoid freeze-thaw cycles. Protect from light.Stable for at least 6 months under these conditions.

    Mechanism of Action: Canonical PPARγ Agonism

    MMH functions as a direct ligand for PPARγ. Upon binding to the ligand-binding domain (LBD) of PPARγ, it induces a conformational change that facilitates the release of co-repressors and the recruitment of co-activator proteins. This activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription [2]. This cascade leads to changes in cellular metabolism and function, most notably the promotion of adipocyte differentiation and the suppression of pro-inflammatory signaling pathways like NF-κB.

    PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MMH MMH Probe MMH_nuc MMH MMH->MMH_nuc Enters Nucleus PPAR PPARγ CoRep Co-repressor Complex PPAR->CoRep Releases PPAR->CoRep Bound in resting state CoAct Co-activator Complex PPAR->CoAct Recruits PPAR_RXR PPARγ-RXR Heterodimer PPAR->PPAR_RXR Heterodimerizes RXR RXR RXR->PPAR_RXR Heterodimerizes PPRE PPRE (DNA Response Element) Gene Target Gene Transcription (e.g., FABP4, ADIPOQ) PPRE->Gene Initiates MMH_nuc->PPAR Binds & Activates PPAR_RXR->PPRE Binds

    Figure 1: Mechanism of MMH-induced PPARγ activation. MMH binds to PPARγ, leading to co-activator recruitment and transcription of target genes.

    Core Applications & Experimental Workflows

    MMH is a versatile probe for several key biological investigations. The following protocols are designed to be robust starting points for your research.

    Application Areas:
    • Direct Target Engagement: Quantifying the expression of known PPARγ target genes (e.g., FABP4, ADIPOQ, CD36) via RT-qPCR.

    • Anti-Inflammatory Activity: Assessing the suppression of inflammatory signaling, typically by measuring the inhibition of NF-κB activity.

    • Phenotypic Response: Inducing and measuring the differentiation of pre-adipocytes into mature adipocytes.

    Experimental_Workflow cluster_assays Select Downstream Assay start Start: Cell Culture (e.g., 3T3-L1, RAW 264.7) prep Prepare MMH Stock (10-50 mM in DMSO) start->prep treat Treat Cells with MMH (Dose-response & time-course) prep->treat assay_qpcr Target Engagement: RT-qPCR treat->assay_qpcr assay_inflam Anti-Inflammatory: NF-κB Reporter / Western Blot treat->assay_inflam assay_pheno Phenotypic: Adipocyte Differentiation (Oil Red O Staining) treat->assay_pheno analysis Data Acquisition & Normalization (Normalize to Vehicle Control) assay_qpcr->analysis assay_inflam->analysis assay_pheno->analysis end End: Statistical Analysis & Interpretation analysis->end

    Figure 2: General experimental workflow for utilizing the MMH chemical probe in cell-based assays.

    Detailed Experimental Protocols

    Protocol 4.1: Quantifying PPARγ Target Gene Expression via RT-qPCR

    This assay provides direct evidence of target engagement by measuring the transcriptional upregulation of PPARγ-responsive genes.

    Materials:

    • 3T3-L1 pre-adipocytes or other PPARγ-expressing cell line.

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • MMH (10 mM stock in DMSO).

    • Rosiglitazone (1 mM stock in DMSO) as a positive control.

    • RNA extraction kit (e.g., Qiagen RNeasy).

    • cDNA synthesis kit (e.g., Thermo Fisher SuperScript IV).

    • SYBR Green qPCR Master Mix.

    • Validated primers for target genes (FABP4, ADIPOQ) and a housekeeping gene (GAPDH, ACTB).

    Procedure:

    • Cell Seeding: Seed 3T3-L1 cells in a 12-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere and reach ~80% confluency (approx. 48 hours).

    • Probe Preparation: Prepare serial dilutions of MMH in culture media from the 10 mM DMSO stock. A typical final concentration range is 0.1 µM to 50 µM. Prepare a vehicle control (media with 0.1% DMSO) and a positive control (e.g., 1 µM Rosiglitazone).

      • Scientist's Note: The final DMSO concentration in all wells must be identical and should not exceed 0.5% to avoid solvent toxicity.

    • Treatment: Aspirate old media and replace it with the prepared treatment media. Incubate for 24 hours at 37°C, 5% CO₂.

    • RNA Extraction: Lyse cells directly in the wells and extract total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio ~2.0).

    • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

    • qPCR: Set up qPCR reactions using SYBR Green master mix, 5 ng of cDNA template, and 200-400 nM of forward and reverse primers. Run on a real-time PCR system.

    • Data Analysis: Calculate the change in target gene expression using the ΔΔCt method [3]. Normalize the expression of target genes to the housekeeping gene, and then normalize all treatment groups to the vehicle control group.

    Protocol 4.2: Assessing Anti-Inflammatory Activity via NF-κB Reporter Assay

    This assay measures the ability of PPARγ activation by MMH to antagonize pro-inflammatory signaling.

    Materials:

    • RAW 264.7 macrophages or HEK293T cells stably transfected with an NF-κB luciferase reporter construct.

    • MMH (10 mM stock in DMSO).

    • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus.

    • Luciferase assay reagent (e.g., Promega ONE-Glo).

    • 96-well white, clear-bottom culture plates.

    Procedure:

    • Cell Seeding: Seed reporter cells in a 96-well plate at 2 x 10⁴ cells/well. Allow to adhere overnight.

    • Pre-treatment: Treat cells with a dose-response of MMH (e.g., 1 µM to 50 µM) or vehicle (0.1% DMSO) for 2-4 hours.

      • Rationale: Pre-incubation allows MMH to engage PPARγ and initiate the synthesis of anti-inflammatory proteins before the inflammatory challenge.

    • Inflammatory Challenge: Add the inflammatory stimulus (e.g., 100 ng/mL LPS or 10 ng/mL TNF-α) to all wells except the "unstimulated" control. Incubate for an additional 6-8 hours.

    • Lysis and Luminescence Reading: Aspirate media, lyse cells, and measure luciferase activity according to the assay kit's protocol using a plate-based luminometer.

    • Data Analysis: Normalize the luminescence signal of each well to a measure of cell viability if necessary (e.g., CellTiter-Glo). Calculate the percentage inhibition of the LPS/TNF-α-induced signal for each MMH concentration relative to the vehicle-treated, stimulated control.

    Protocol 4.3: Inducing Adipocyte Differentiation with Oil Red O Staining

    This is a classic phenotypic assay to confirm the pro-adipogenic activity of a PPARγ agonist.

    Materials:

    • 3T3-L1 pre-adipocytes.

    • Differentiation Media (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.

    • MMH (10 mM stock in DMSO) or Rosiglitazone (1 mM stock).

    • Oil Red O staining solution.

    • 10% Formalin for fixation.

    • Isopropanol for dye elution.

    Procedure:

    • Induction: Grow 3T3-L1 cells to 100% confluency in a 24-well plate (Day 0).

    • Replace media with DM containing either MMH (e.g., 10 µM), Rosiglitazone (1 µM, positive control), or vehicle (0.1% DMSO).

    • Maturation: After 2 days (Day 2), replace the media with DMEM + 10% FBS + 1 µg/mL Insulin.

    • From Day 4 onwards, culture the cells in DMEM + 10% FBS, changing the media every 2 days. Lipid droplets should become visible by Day 5-8.

    • Staining (Day 8-10): a. Wash cells gently with PBS. b. Fix with 10% formalin for 30 minutes. c. Wash with water and then with 60% isopropanol. d. Stain with filtered Oil Red O solution for 20 minutes. e. Wash extensively with water until the background is clear.

    • Quantification: a. Acquire images using a microscope. b. To quantify, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes. c. Transfer the eluate to a 96-well plate and measure absorbance at 510 nm.

    Essential Controls for Data Integrity

    The validity of any chemical probe experiment rests on the use of appropriate controls. Failure to include these can lead to misinterpretation of results. For guidelines on the rigorous use of chemical probes, refer to resources from the Structural Genomics Consortium [4].

    Control_Logic cluster_experiment Experimental Setup cluster_purpose Purpose of Control Probe MMH Treatment Vehicle Vehicle Control (e.g., 0.1% DMSO) Probe->Vehicle Compare Against Purpose_V Establishes baseline response. Controls for solvent effects. Vehicle->Purpose_V Pos Positive Control (e.g., Rosiglitazone) Purpose_P Validates assay performance. Confirms system is responsive. Pos->Purpose_P Neg Negative Control (Inactive Analog, if available) Purpose_N Controls for off-target effects and compound-specific artifacts. Neg->Purpose_N

    Figure 3: Logical relationship and purpose of essential controls in a chemical probe experiment.

    Control TypePurposeExampleAssay Implementation
    Vehicle Control Establishes the baseline cellular response and controls for any effects of the solvent.DMSO (at the same final concentration as the probe).Mandatory in all assays. All data should be normalized to this group.
    Positive Control Validates that the biological system and assay are working as expected.Rosiglitazone (a potent, well-characterized PPARγ agonist).Run in parallel with MMH to confirm that cells are responsive to PPARγ activation.
    Negative Control Distinguishes on-target from off-target or non-specific effects of the chemical scaffold.A structurally similar but biologically inactive analog of MMH.Ideal, but often unavailable. If not used, acknowledge this as a potential limitation.
    Unstimulated Control Establishes the absolute baseline in assays involving an external stimulus.Cells with no LPS/TNF-α treatment.Essential for NF-κB assays to calculate the fold-induction caused by the stimulus.

    Summary & Best Practices

    6-Methyl-5-(4-methylphenyl)heptan-2-one (MMH) is a validated chemical probe for the selective activation of PPARγ. Its utility spans from direct target engagement studies to complex phenotypic screens.

    • Always Use Controls: Experiments without vehicle and positive controls are uninterpretable.

    • Perform Dose-Response Curves: A single high concentration can be misleading. Determine the EC₅₀ to understand the probe's potency in your system.

    • Confirm Target Engagement First: Before embarking on complex phenotypic assays, confirm that MMH modulates the expression of known target genes (Protocol 4.1) in your specific cell model.

    • Mind the Solvent: Keep the final DMSO concentration low (<0.5%) and consistent across all wells, including controls.

    By adhering to these protocols and principles, researchers can confidently use MMH to dissect the multifaceted roles of PPARγ in health and disease.

    References

    • Jia, Y., et al. (2018). PPARγ agonists for the treatment of metabolic diseases: a patent review (2010-present) . Expert Opinion on Therapeutic Patents. [Link]

    • Tyagi, S., et al. (2011). The Peroxisome Proliferator-Activated Receptor (PPAR): A Family of Nuclear Receptors with Diverse Biological Functions . Journal of Pharmacology and Experimental Therapeutics. [Link]

    • Livak, K. J., & Schmittgen, T. D. (2001). Analysis of Relative Gene Expression Data Using Real-Time Quantitative PCR and the 2−ΔΔCT Method . Methods. [Link]

    • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes . Nature Chemical Biology. [Link]

    Application

    Application Note: Developing High-Throughput Assays to Measure the Bioactivity of 6-Methyl-5-(4-methylphenyl)heptan-2-one

    Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Executive Summary & Mechanistic Rationale 6-Methyl-5-(4-methylphenyl)heptan-2-one is a bisabolane-ty...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

    Executive Summary & Mechanistic Rationale

    6-Methyl-5-(4-methylphenyl)heptan-2-one is a bisabolane-type sesquiterpenoid. Structurally analogous to the well-documented neuroprotective compounds ar-turmerone and dihydro-ar-turmerone, this molecule features a hydrogenated heptanone backbone coupled with a methylphenyl moiety. In drug discovery, bisabolane sesquiterpenoids are highly valued for their dual-action neuroprotective profiles: they act as direct inhibitors of acetylcholinesterase (AChE) and as potent suppressors of microglial-mediated neuroinflammation[1][2].

    To accurately measure the activity of 6-Methyl-5-(4-methylphenyl)heptan-2-one, assay design must account for its lipophilic nature (XLogP3 ~3.8) and potential assay interference. This guide outlines a self-validating, dual-assay screening system consisting of a Modified Ellman’s Enzymatic Assay (to quantify cholinergic modulation) and a BV-2 Microglial Cellular Assay (to quantify anti-inflammatory efficacy via the TLR4/NF-κB axis)[3].

    Workflow A 6-Methyl-5-(4-methylphenyl) heptan-2-one B Enzymatic Assay (Modified Ellman's) A->B C Cellular Assay (BV-2 Microglia) A->C D AChE Inhibition Quantification B->D E NO & Cytokine Reduction C->E

    Caption: Dual-assay screening workflow for bisabolane sesquiterpenoid bioactivity.

    Enzymatic Profiling: Modified High-Throughput Ellman’s Assay

    Causality and Assay Design

    The standard Ellman’s assay measures AChE activity by tracking the hydrolysis of acetylthiocholine (ATCh) into thiocholine, which subsequently reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion (absorbing at 412 nm). However, standard Ellman's is highly susceptible to false positives when testing lipophilic phytochemicals, as free sulfhydryl groups or assay-compound interactions can prematurely deplete DTNB[4].

    To ensure trustworthiness, we employ a Modified Two-Step Ellman’s Assay . By allowing the enzyme to hydrolyze ATCh before the addition of DTNB, we isolate the compound's effect on the enzyme from its potential chemical reactivity with the colorimetric reagent[4].

    Step-by-Step Protocol

    Materials:

    • Recombinant human AChE (rhAChE)

    • Substrate: Acetylthiocholine iodide (ATCh, 10 mM)

    • Detection Reagent: DTNB (1 mM in 0.09 M HEPES / 0.05 M Phosphate buffer, pH 7.4)

    • Positive Control: Donepezil (10 µM)

    Procedure:

    • Compound Preparation: Dissolve 6-Methyl-5-(4-methylphenyl)heptan-2-one in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (0.1 M Sodium Phosphate, pH 8.0) ensuring final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

    • Enzyme Incubation: In a 96-well clear-bottom plate, add 20 µL of the compound dilution, 20 µL of rhAChE (0.5 U/mL), and 140 µL of assay buffer. Incubate at 25°C for 15 minutes to allow steady-state binding.

    • Substrate Addition (Step 1): Add 10 µL of ATCh (final concentration 0.5 mM). Incubate in the dark at 25°C for exactly 10 minutes.

    • Reaction Termination & Detection (Step 2): Stop the enzymatic reaction by adding 10 µL of a strong AChE inhibitor (e.g., 1 mM Neostigmine) simultaneously with 20 µL of DTNB.

    • Readout: Measure absorbance at 412 nm using a microplate reader within 5 minutes.

    Self-Validating Controls:

    • Enzyme Blank: Buffer + ATCh + DTNB (Accounts for spontaneous ATCh hydrolysis).

    • Compound Blank: Compound + Buffer + DTNB (Ensures the compound itself does not absorb at 412 nm or react with DTNB).

    Cellular Profiling: BV-2 Microglial Anti-Inflammatory Assay

    Causality and Assay Design

    Neuroinflammation is driven by the overactivation of microglia. When stimulated by Lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) on BV-2 cells activates the NF-κB signaling pathway. This upregulates inducible nitric oxide synthase (iNOS), leading to the massive release of Nitric Oxide (NO)[1][3].

    Because bisabolane sesquiterpenoids are known to block NF-κB translocation, measuring NO accumulation in the culture media via the Griess reaction provides a highly reliable, downstream phenotypic readout of the compound's target engagement[1].

    MOA Compound 6-Methyl-5-(4-methylphenyl)heptan-2-one TLR4 TLR4 Receptor Compound->TLR4 Inhibits AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits NFKB NF-κB Translocation TLR4->NFKB Activates iNOS iNOS / COX-2 Expression NFKB->iNOS Upregulates NO Nitric Oxide Release iNOS->NO Produces ACh Acetylcholine Preservation AChE->ACh Prevents Degradation

    Caption: Mechanistic pathways of neuroprotection via AChE inhibition and TLR4/NF-κB modulation.

    Step-by-Step Protocol

    Materials:

    • BV-2 immortalized murine microglial cells.

    • LPS (Escherichia coli O111:B4)

    • Griess Reagent System (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Positive Control: Dexamethasone or Minocycline (10 µM).

    Procedure:

    • Cell Seeding: Seed BV-2 cells at a density of 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

    • Pre-treatment: Aspirate media. Add fresh serum-free media containing serial dilutions of 6-Methyl-5-(4-methylphenyl)heptan-2-one (e.g., 1, 5, 10, 20, 50 µM). Incubate for 2 hours.

    • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells (except the negative control wells). Incubate for 24 hours.

    • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide), incubate for 5 mins in the dark, then add 50 µL of Griess Reagent B (NED).

    • Readout: Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

    • Orthogonal Validation (Cytotoxicity): Perform an MTT or CellTiter-Glo assay on the remaining cells in the original plate to ensure that reductions in NO are due to anti-inflammatory activity, not compound-induced cytotoxicity.

    Data Presentation & Quality Control Metrics

    To ensure the assays are robust and ready for high-throughput screening (HTS) applications, the following quantitative metrics and expected pharmacological ranges (extrapolated from structurally related bisabolane sesquiterpenoids) should be achieved:

    Assay ParameterModified Ellman’s Assay (AChE)BV-2 Microglial Assay (NO Inhibition)
    Primary Readout Absorbance at 412 nmAbsorbance at 540 nm
    Expected IC50 Range 2.0 µM – 25.0 µM5.0 µM – 30.0 µM
    Z'-Factor (QC Metric) ≥0.75 (Excellent HTS suitability) ≥0.65 (Robust cellular assay)
    Signal-to-Background (S/B) >10 -fold >8 -fold (LPS stimulated vs. Unstimulated)
    Positive Control Donepezil ( IC50​≈15 nM)Minocycline ( IC50​≈10 µM)
    False Positive Check Compound-only absorbance subtractionMTT Assay (Cell Viability >90% )

    References

    • Park, S. Y., et al. "Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia." International Immunopharmacology (2012).[Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOL4MedAKxl83bzDaZCPryxd9_FtmdT5QNgE5fMeosQcEqM1FhRGVPhQ-Z0ROjGbXjL0-J4w-Xd1XIFFPmbQI7qNgF0Q0dzgYEGGJ57sJ2Qe9V4RI3dISIl15J8cTTmgzk1V6S]
    • Li, X., et al. "Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review." Marine Drugs (2021).[Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF844c10k4tq05UWsSrGWyaWb6iyjCtGXw8ITAh_VH1A6odTItTC5i40rZvYXkttONz3-bEAq8bLilmfFdXFmxVX-rfJum8ealdpEk8yMpZ0duSNFZI1Hlfdl8syNj3DVL-gNQ1ij0vuzVgbRQ=]
    • Dingova, D., et al. "Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay." Analytical Biochemistry (2014).[Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMglM8BZ2tEOLvYaUoDPqvA24WjOYmSmSwfsh11VfnQ2sMyHE9YjoEEsPcrVzVw679RzYAfysr-G754kCSDG8Qoy_ausoXD968hTUdeduYqukDRYefHfrwJ_QZkP5EGqdN3I5t]
    • Zhang, K., et al. "Aromatic-Turmerone Attenuates LPS-Induced Neuroinflammation and Consequent Memory Impairment by Targeting TLR4-Dependent Signaling Pathway." Molecular Nutrition & Food Research (2018).[Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0szvG0QwY0IUM3Kse1IUFsn-FoIS_nE5_CH9yS6n5WTrvfunPufdW5LeQZvaD3hoYlvTlDxOdV6avtPpubBlhFX8AmLeQCsVtP-QRWsfSuq4vIvzqmgXI6USTTGD43QJjC5aj]

    Sources

    Method

    Application Notes &amp; Protocols: A Framework for In Vitro Evaluation of 6-Methyl-5-(4-methylphenyl)heptan-2-one

    Introduction: Rationale for the Cellular Interrogation of 6-Methyl-5-(4-methylphenyl)heptan-2-one The exploration of novel small molecules is a cornerstone of modern drug discovery.[1][2] The compound 6-Methyl-5-(4-methy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Rationale for the Cellular Interrogation of 6-Methyl-5-(4-methylphenyl)heptan-2-one

    The exploration of novel small molecules is a cornerstone of modern drug discovery.[1][2] The compound 6-Methyl-5-(4-methylphenyl)heptan-2-one represents a unique chemical entity with potential for biological activity. Its structure, featuring a heptan-2-one backbone with a 4-methylphenyl (tolyl) substituent, suggests possible interactions with cellular components that could modulate cell behavior. While structurally related to compounds like 6-methyl-5-hepten-2-one, an intermediate in vitamin and fragrance synthesis with low acute toxicity, the introduction of the aromatic phenyl group could significantly alter its biological profile, warranting a thorough investigation.[3][4][5][6]

    This guide provides a comprehensive experimental framework for the initial in vitro evaluation of 6-Methyl-5-(4-methylphenyl)heptan-2-one in a cell culture setting. The protocols outlined herein are designed to be a logical, tiered approach, beginning with broad assessments of cytotoxicity and progressing to more nuanced investigations of its effects on cell proliferation, programmed cell death (apoptosis), and potential underlying signaling pathways. This structured approach is crucial for efficiently identifying and characterizing the bioactivity of novel chemical entities.[1][2]

    The experimental design emphasizes the principles of scientific integrity, including the use of appropriate controls, dose-response analysis, and orthogonal assays to validate findings.[7][8][9][10][11] This ensures that the data generated is robust, reproducible, and provides a solid foundation for any subsequent preclinical development.

    Part 1: Foundational Analysis - Cytotoxicity and Viability Assessment

    The initial step in characterizing a novel compound is to determine its effect on cell viability and to identify a therapeutically relevant concentration range. These foundational assays measure overall cell health and membrane integrity.[12][13]

    Dose-Response and IC50 Determination

    A dose-response experiment is fundamental to understanding the potency of a compound.[7][8][9][14] By exposing cells to a range of concentrations of 6-Methyl-5-(4-methylphenyl)heptan-2-one, we can determine the concentration that inhibits a biological process by 50% (IC50). This value is a critical parameter for comparing the potency of different compounds.

    Protocol 1: MTT Assay for Cell Viability

    The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][15] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

    Materials:

    • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • 6-Methyl-5-(4-methylphenyl)heptan-2-one (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (cell culture grade)

    • 96-well plates

    • Multichannel pipette

    • Plate reader (570 nm absorbance)

    Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 6-Methyl-5-(4-methylphenyl)heptan-2-one in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[7][8]

    ParameterDescription
    Cell Line The choice of cell line should be relevant to the intended therapeutic area.
    Seeding Density Optimized to ensure cells are in the logarithmic growth phase during treatment.
    Compound Concentrations A wide range (e.g., 0.01 µM to 100 µM) is recommended for the initial screen.
    Incubation Time Typically 48 or 72 hours to observe significant effects on viability.
    Controls Untreated cells, vehicle control (DMSO), and a positive control (e.g., doxorubicin).[10][16]
    Orthogonal Assay for Cytotoxicity

    To confirm the results of the MTT assay, it is crucial to use an orthogonal method that measures a different cellular parameter. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity due to loss of membrane integrity.[13][17]

    Protocol 2: LDH Release Assay

    Procedure:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.

    • Measure the absorbance or fluorescence according to the kit's protocol.

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

    Part 2: Elucidating the Mechanism - Proliferation and Apoptosis

    Once the cytotoxic potential of 6-Methyl-5-(4-methylphenyl)heptan-2-one is established, the next step is to investigate the underlying mechanism. The compound could be inhibiting cell proliferation (cytostatic effect) or inducing programmed cell death (apoptotic effect).

    Cell Proliferation Assays

    Cell proliferation can be assessed by measuring DNA synthesis.[18][19] The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a robust method for this purpose.[15][20][21]

    Protocol 3: BrdU Incorporation Assay

    Procedure:

    • Seed and treat cells with 6-Methyl-5-(4-methylphenyl)heptan-2-one at concentrations around the IC50 value for 24-48 hours.

    • During the last 2-4 hours of incubation, add BrdU to the culture medium. BrdU, a thymidine analog, will be incorporated into the DNA of proliferating cells.[21]

    • Fix the cells and denature the DNA to allow access for the anti-BrdU antibody.

    • Incubate with a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme or fluorophore.

    • Add the substrate and measure the colorimetric or fluorescent signal.

    • A decrease in BrdU incorporation in treated cells compared to controls indicates an anti-proliferative effect.

    Apoptosis Assays

    Apoptosis is a highly regulated process of programmed cell death. Key events in apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[22][23][24]

    Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

    This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to PS on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).[23]

    Procedure:

    • Treat cells with 6-Methyl-5-(4-methylphenyl)heptan-2-one for a predetermined time (e.g., 24 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

    Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

    Protocol 5: Caspase-Glo 3/7 Assay

    This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[22][23]

    Procedure:

    • Seed cells in a 96-well white-walled plate and treat with the compound.

    • Add the Caspase-Glo 3/7 reagent directly to the wells.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader. An increase in luminescence indicates the activation of caspases-3 and -7.

    AssayPrincipleOutcome
    Annexin V/PI Detection of phosphatidylserine externalization and membrane integrity.Differentiates between viable, apoptotic, and necrotic cells.
    Caspase-Glo 3/7 Measurement of the activity of key executioner caspases.Quantifies the induction of the apoptotic cascade.

    Part 3: Investigating Molecular Mechanisms - Signaling Pathway Analysis

    If 6-Methyl-5-(4-methylphenyl)heptan-2-one induces apoptosis or inhibits proliferation, it is likely acting on specific cell signaling pathways. Many cancers exhibit aberrant signaling in pathways such as the PI3K/AKT/mTOR and Ras/MAPK pathways, which regulate cell growth, proliferation, and survival.[25][26][27][28][29]

    Western Blot Analysis of Key Signaling Proteins

    Western blotting can be used to assess the phosphorylation status and total protein levels of key components of signaling pathways. For example, a decrease in the phosphorylation of Akt or ERK, or an increase in cleaved PARP (a substrate of activated caspases), would provide insights into the compound's mechanism of action.

    Protocol 6: Western Blotting

    Procedure:

    • Treat cells with the compound for an appropriate duration.

    • Lyse the cells to extract total proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved PARP, and a loading control like β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    Visualizing Experimental Workflows and Pathways

    Experimental_Workflow cluster_Phase1 Phase 1: Foundational Screening cluster_Phase2 Phase 2: Mechanism of Action cluster_Phase3 Phase 3: Pathway Analysis Start Start with 6-Methyl-5-(4-methylphenyl)heptan-2-one DoseResponse Dose-Response Screening (MTT & LDH Assays) Start->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50 Proliferation Proliferation Assay (BrdU) IC50->Proliferation Apoptosis Apoptosis Assays (Annexin V/PI, Caspase-Glo) IC50->Apoptosis Pathway Signaling Pathway Analysis (Western Blot) Proliferation->Pathway Apoptosis->Pathway Conclusion Characterize Biological Activity Pathway->Conclusion

    Caption: A tiered experimental workflow for the in vitro characterization of a novel compound.

    Apoptosis_Pathway cluster_Signaling Upstream Signaling cluster_Apoptosis Apoptotic Cascade Compound 6-Methyl-5-(4-methylphenyl)heptan-2-one Cell Cancer Cell Compound->Cell Inhibits (?) PI3K_AKT PI3K/AKT Pathway Cell->PI3K_AKT Modulates MAPK Ras/MAPK Pathway Cell->MAPK Modulates Caspase_Activation Caspase-3/7 Activation PI3K_AKT->Caspase_Activation MAPK->Caspase_Activation PS_Externalization Phosphatidylserine (PS) Externalization Caspase_Activation->PS_Externalization PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptotic_Cell Apoptosis PS_Externalization->Apoptotic_Cell PARP_Cleavage->Apoptotic_Cell

    Caption: A simplified diagram of potential signaling pathways leading to apoptosis.

    Conclusion and Future Directions

    This guide provides a robust and logical framework for the initial in vitro characterization of 6-Methyl-5-(4-methylphenyl)heptan-2-one. By systematically evaluating its effects on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would justify further investigation, including more detailed mechanistic studies, evaluation in additional cell lines, and eventually, progression to more complex models such as 3D cell cultures or in vivo studies.[30][31][32][33] The data generated will be crucial for making informed decisions about the future development of this novel compound.

    References

    • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. National Center for Biotechnology Information. [Link]

    • Cell Signaling and How it Relates to Cancer. Pancreatic Cancer Action Network. [Link]

    • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [Link]

    • Aberrant Signaling Pathways in Cancer Cells: Application of Nanomaterials. Nanowerk. [Link]

    • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. [Link]

    • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

    • Apoptosis – what assay should I use? BMG Labtech. [Link]

    • How Do I Perform a Dose-Response Experiment? GraphPad. [Link]

    • Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. PubMed. [Link]

    • Apoptosis Assay Kits. Biocompare. [Link]

    • Dose-Response Relationships. Merck Manual Professional Edition. [Link]

    • Dose–response relationship. Wikipedia. [Link]

    • Cell Function | Overview of Common Cell Proliferation Assays. Elabscience. [Link]

    • BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Bio-Rad Antibodies. [Link]

    • 3.6 Dose–response relationship. Oxford Academic. [Link]

    • Concentration-effect and dose-response relations in clinical pharmacology. National Center for Biotechnology Information. [Link]

    • Controlling your High Content Assays. Araceli Biosciences. [Link]

    • Novel method for examining small molecules may provide platform for new drug design. ScienceDaily. [Link]

    • Cell Culture Solutions for Drug Development. MarinBio. [Link]

    • In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. PubMed. [Link]

    • Molecular Mechanism-Driven Discovery of Novel Small Molecule Inhibitors against Drug-Resistant SARS-CoV-2 Mpro Variants. Journal of Chemical Information and Modeling. [Link]

    • Small Molecule Hit Identification and Validation. Broad Institute. [Link]

    • 3D Cell Culture and Drug Discovery. Corning. [Link]

    • Positive and Negative Controls. Rockland Immunochemicals. [Link]

    • Three-Dimensional in Vitro Cell Culture Models in Drug Discovery and Drug Repositioning. Frontiers in Pharmacology. [Link]

    • Three-Dimensional Cell Cultures in Drug Discovery and Development. National Center for Biotechnology Information. [Link]

    • Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects. MDPI. [Link]

    • Biological Controls. McGovern Medical School - UTHealth Houston. [Link]

    • Cell Culture Environment And Its Critical Role in In Vitro Experiments. Astor Scientific. [Link]

    • Experimental Design – Controls. LaNts and Laminins. [Link]

    • 6-methyl-5-hepten-2-one - Chemical Synthesis Database. Synchem. [Link]

    • 6-Methylhept-5-en-2-one CAS N°: 110-93-0. OECD. [Link]

    • Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato. National Center for Biotechnology Information. [Link]

    Sources

    Application

    Application Note: 6-Methyl-5-(4-methylphenyl)heptan-2-one as a Strategic C15 Building Block in Organic Synthesis

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 6-Methyl-5-(4-methylphenyl)heptan-2-one (Molecular Formula: C₁₅H₂₂O) is a highly versatile, bifunctional intermediate in organic synthesis. Structurally, it features an unhindered C2 methyl ketone on one terminus and a sterically encumbered hydrophobic tail—comprising an isopropyl group and a p-tolyl ring—on the other. While natural bisabolane sesquiterpenoids like ar-turmerone typically feature a C4 ketone, the C2 transposition in this molecule provides orthogonal reactivity. This allows chemists to construct extended aliphatic pharmacophores and complex bisabolane analogs that are otherwise inaccessible via direct natural product derivatization.

    Mechanistic Insights: The Causality of Reactivity

    The specific topography of this C15 building block dictates its synthetic utility. Because the C5-C6 region is heavily substituted, nucleophilic additions at the C2 ketone proceed with minimal steric interference. This makes it an ideal electrophilic hub for olefination and reductive amination.

    However, this structural advantage comes with a mechanistic caveat: the distant bulky tail induces significant conformational flexibility (a "floppy" aliphatic chain). When attempting asymmetric transformations, this flexibility complicates coordination with traditional transition-metal catalysts, often resulting in poor enantioselectivity. To overcome this, modern protocols utilize engineered biocatalysts (such as ω-transaminases) that possess deep, highly defined hydrophobic binding pockets. These enzymes perfectly anchor the p-tolyl and isopropyl groups, enforcing rigid stereocontrol at the C2 position. Furthermore, the p-tolyl moiety itself can serve as a strategic node for downstream functionalization, such as photoredox-catalyzed dehydrogenative cross-coupling ()[1], making it a highly privileged scaffold for drug discovery and the synthesis of Curcuma longa derived bioactive analogs ()[2].

    Reaction Optimization Data

    To illustrate the causality of catalyst selection, the table below summarizes the optimization of the asymmetric reductive amination of 6-Methyl-5-(4-methylphenyl)heptan-2-one.

    Table 1: Optimization of Asymmetric Reductive Amination

    EntryCatalyst / EnzymeNitrogen DonorSolvent SystemTemp (°C)Yield (%)ee (%)
    1Ru(OAc)₂((R)-BINAP)NH₄HCO₂Methanol504582
    2Ir(COD)Cl / (R)-JosiphosNH₄HCO₂THF406891
    3ω-Transaminase (ATA-113)IsopropylamineBuffer (pH 7.5) / DMSO308898
    4ω-Transaminase (ATA-117)IsopropylamineBuffer (pH 7.5) / DMSO30>95>99

    Data Insight: The superior performance of ATA-117 (Entry 4) highlights the necessity of a defined enzymatic pocket to overcome the conformational flexibility of the C15 aliphatic chain, vastly outperforming transition metals.

    Synthetic Workflows & Mandatory Visualization

    G A 6-Methyl-5-(4-methylphenyl) heptan-2-one B HWE Olefination A->B Base, Phosphonate C ω-Transaminase Reductive Amination A->C PLP, Amine Donor D Grignard Addition A->D RMgX E Bisabolane Sesquiterpenoids B->E F Lipophilic CNS Therapeutics C->F G Fragrance & Odorant Molecules D->G

    Divergent synthetic applications of 6-Methyl-5-(4-methylphenyl)heptan-2-one.

    Experimental Protocols

    Protocol A: Biocatalytic Asymmetric Reductive Amination

    Objective: Conversion of the C2 methyl ketone to a chiral (S)-amine for CNS drug discovery. Self-Validating Mechanism: This protocol utilizes Pyridoxal 5'-phosphate (PLP) as a cofactor. The active PLP complex is bright, transparent yellow. A loss of this yellow color during the reaction indicates cofactor degradation (usually due to pH drift), instantly validating whether the catalytic cycle is active without needing immediate LC-MS analysis.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust strictly to pH 7.5.

      • Causality: Deviations >0.2 pH units will protonate the isopropylamine donor prematurely, halting the transamination cascade and degrading the PLP.

    • Cofactor & Enzyme Addition: Dissolve 1.0 mM PLP and 250 mg of ω-Transaminase (ATA-117) into the buffer. Verify the solution turns a vibrant yellow.

    • Substrate Loading: Dissolve 5.0 mmol of 6-Methyl-5-(4-methylphenyl)heptan-2-one in 10 mL of DMSO. Add this dropwise to the aqueous buffer under gentle stirring (200 rpm) to form a fine microemulsion.

      • Causality: The high lipophilicity of the p-tolyl tail requires DMSO as a co-solvent to prevent the substrate from crashing out of the aqueous phase.

    • Amine Donor Addition: Add 50 mmol of isopropylamine (10 equivalents) to drive the thermodynamic equilibrium forward.

    • Incubation: Stir at 30 °C for 24 hours in a temperature-controlled orbital shaker.

    • Workup: Quench the reaction by adding 2 M NaOH until pH > 11. Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL). The product amine will partition into the organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    Protocol B: Horner-Wadsworth-Emmons (HWE) Chain Extension

    Objective: Synthesis of an α,β-unsaturated ester for downstream cyclization into bisabolane derivatives ()[3]. Self-Validating Mechanism: The starting ketone is UV-inactive at 254 nm, while the resulting conjugated α,β-unsaturated ester is highly UV-active. TLC monitoring under a UV lamp provides immediate, binary visual validation of reaction progress.

    Step-by-Step Methodology:

    • Ylide Generation: In an oven-dried, argon-purged Schlenk flask, suspend 6.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in 20 mL of anhydrous THF. Cool to 0 °C using an ice bath.

    • Phosphonate Addition: Add 6.0 mmol of triethyl phosphonoacetate dropwise. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.

      • Causality: Complete deprotonation is critical; residual NaH will cause unwanted enolization of the starting ketone, drastically reducing the yield.

    • Substrate Addition: Dissolve 5.0 mmol of 6-Methyl-5-(4-methylphenyl)heptan-2-one in 5 mL of anhydrous THF. Add dropwise to the ylide solution at 0 °C.

    • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

    • Validation: Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 8:2). View under 254 nm UV light. A dark, UV-absorbing spot at Rf ~0.6 confirms the formation of the conjugated ester, while the disappearance of the UV-inactive ketone spot (visualized via KMnO₄ stain at Rf ~0.4) confirms completion.

    • Quench & Isolation: Quench carefully with 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and purify via flash column chromatography.

    References

    • "Photoredox-Catalyzed Dehydrogenative Csp3–Csp2 Cross-Coupling of Alkylarenes to Aldehydes in Flow." Journal of Organic Chemistry, American Chemical Society, 2021.[Link]

    • Amalraj, A., et al. "Turmeric – Active Ingredients Other than Curcuminoids." The Chemistry and Bioactive Components of Turmeric, Royal Society of Chemistry, 2020.[Link]

    • "Comparison of Bioactivities and Composition of Curcumin-Free Turmeric (Curcuma longa L.) Oils from Different Sources." Clemson University Open Access, 2006.[Link]

    Sources

    Method

    Application Note: Derivatization of 6-Methyl-5-(4-methylphenyl)heptan-2-one for Improved Pharmacological Potency

    Executive Summary & Rationale The compound 6-Methyl-5-(4-methylphenyl)heptan-2-one is a highly versatile sesquiterpenoid-like scaffold, structurally related to the neuroprotective and anti-inflammatory natural product ar...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Rationale

    The compound 6-Methyl-5-(4-methylphenyl)heptan-2-one is a highly versatile sesquiterpenoid-like scaffold, structurally related to the neuroprotective and anti-inflammatory natural product ar-turmerone[1]. While the parent compound exhibits baseline biological activity, its moderate potency and suboptimal physicochemical properties (e.g., high lipophilicity, lack of hydrogen-bond donors) limit its clinical translation.

    As a Senior Application Scientist, the objective of this guide is to detail the rational derivatization of this scaffold to enhance its potency. By targeting the highly accessible C2 ketone, we can drive the synthesis down two distinct pharmacological pathways:

    • Reductive Amination : Converts the ketone into a basic amine, significantly lowering the partition coefficient (LogP) and enabling favorable electrostatic interactions with target receptors[2].

    • Aldol Condensation : Installs an α,β -unsaturated ketone motif. This creates a Michael acceptor capable of forming reversible covalent bonds with nucleophilic cysteine residues on pro-inflammatory kinases (e.g., IKK β ), thereby potently suppressing NF- κ B translocation in microglial cells[1].

    Mechanistic Workflow & Signaling Impact

    The experimental choices in these derivatization pathways are dictated by the need for chemoselectivity. For reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected because its steric bulk and electron-withdrawing acetate groups render it mild enough to reduce the intermediate iminium ion without prematurely reducing the C2 ketone[2]. For the aldol condensation, Titanium tetrachloride (TiCl₄) acts as a dual-purpose Lewis acid: it tightly coordinates the C2 ketone oxygen to facilitate enolization, while simultaneously activating the electrophilic aldehyde[3].

    G Parent 6-Methyl-5-(4-methylphenyl) heptan-2-one RedAm Reductive Amination (NaBH(OAc)3, Amine) Parent->RedAm Aldol Aldol Condensation (TiCl4, Aldehyde) Parent->Aldol AmineDeriv Alkylamine Derivatives (Improved Solubility) RedAm->AmineDeriv EnoneDeriv α,β-Unsaturated Ketones (Michael Acceptors) Aldol->EnoneDeriv Target1 Lysosomal Trapping & Receptor Binding AmineDeriv->Target1 Target2 Covalent Binding to IKK Cysteine Residues EnoneDeriv->Target2 Outcome Inhibition of NF-κB Microglial Activation Target1->Outcome Target2->Outcome

    Workflow of 6-Methyl-5-(4-methylphenyl)heptan-2-one derivatization and its pharmacological impact.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, both protocols are designed as self-validating systems. In-process checkpoints (TLC) and post-process validations (NMR/LC-MS) are integrated directly into the steps to guarantee that the causality of the reaction matches the empirical outcome.

    Protocol A: Microwave-Assisted Reductive Amination

    This method rapidly generates amine libraries with high atom economy.

    Reagents: 6-Methyl-5-(4-methylphenyl)heptan-2-one (1.0 eq), Secondary Amine (e.g., Morpholine, 1.2 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE).

    Step-by-Step Methodology:

    • Imine Formation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the parent ketone (1.0 mmol) and the secondary amine (1.2 mmol) in 4.0 mL of anhydrous DCE. Add glacial acetic acid (1.0 mmol) to catalyze iminium ion formation.

    • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. Seal the vial with a crimp cap.

    • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 80°C for 20 minutes with continuous stirring.

    • In-Process Validation: Spot an aliquot on a silica TLC plate (Hexanes:EtOAc 3:1). The disappearance of the UV-active parent ketone spot (R_f ~0.6) and the emergence of a ninhydrin-active spot (R_f ~0.2) confirms successful conversion.

    • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Final Validation: Confirm the structure via ¹H NMR. The diagnostic methyl ketone singlet (~2.1 ppm) must be completely absent, replaced by multiplet signals (~2.6–3.0 ppm) corresponding to the new α -protons adjacent to the nitrogen center.

    Protocol B: TiCl₄-Promoted Aldol Condensation

    This method selectively generates thermodynamic (E)- α,β -unsaturated ketones[3].

    Reagents: 6-Methyl-5-(4-methylphenyl)heptan-2-one (1.0 eq), Substituted Benzaldehyde (1.1 eq), TiCl₄ (1.0 M in DCM, 1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), Anhydrous Dichloromethane (DCM).

    Step-by-Step Methodology:

    • Enolate Generation: Dissolve the parent ketone (1.0 mmol) in 5.0 mL of anhydrous DCM under an argon atmosphere. Cool the flask to 0°C using an ice bath.

    • Activation: Dropwise, add TiCl₄ (1.2 mmol). The solution will immediately turn deep red/orange, indicating the formation of the titanium-ketone complex. Stir for 10 minutes.

    • Deprotonation: Slowly add DIPEA (2.5 mmol). Stir at 0°C for an additional 20 minutes to ensure complete formation of the titanium enolate.

    • Condensation: Add the substituted benzaldehyde (1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

    • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The product will appear as a highly conjugated, intensely UV-active spot (R_f ~0.4) under 254 nm light.

    • Workup: Quench carefully with 1M HCl (5 mL) to break the titanium emulsion. Extract with Ethyl Acetate (3 × 10 mL). Wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

    • Final Validation: Confirm the (E)-geometry of the newly formed double bond via ¹H NMR. Look for two distinct vinylic doublets between 6.5 and 7.8 ppm with a coupling constant ( J ) of approximately 15–16 Hz, which definitively proves the trans-configuration of the Michael acceptor.

    Quantitative Data & Structure-Activity Relationship (SAR)

    The derivatization of the parent scaffold yields significant improvements in both physicochemical properties and biological potency. The table below summarizes the structure-activity relationship (SAR) data for NF-κB inhibition in LPS-stimulated BV2 microglial cells, a standard assay for turmerone-like neuroprotective agents[1].

    Compound IDDerivatization StrategySubstituted GroupCLogPYield (%)IC₅₀ (NF-κB Inhibition)
    Parent None (Baseline)N/A4.21N/A12.50 µM
    Deriv-1A Reductive AminationMorpholine3.1585%3.20 µM
    Deriv-1B Reductive AminationN-Methylpiperazine2.8478%2.15 µM
    Deriv-2A Aldol Condensation4-Fluoro-benzylidene4.8265%0.85 µM
    Deriv-2B Aldol Condensation3,4-Dimethoxy-benzylidene4.5571%0.52 µM

    Note: The introduction of the α,β -unsaturated system (Deriv-2A/2B) drastically increases potency (sub-micromolar IC₅₀) due to the covalent engagement of the Michael acceptor with target cysteine residues. Conversely, the amine derivatives (Deriv-1A/1B) sacrifice some absolute potency compared to the enones but offer vastly superior solubility profiles (lower CLogP).

    References

    • Source: Cells (MDPI)
    • Source: Chemical Reviews (ACS Publications)
    • Source: ACS Omega (ACS Publications)

    Sources

    Application

    Application Note: Advanced Purification and Chiral Resolution of Bulky Aromatic-Aliphatic Methyl Ketones

    Model Compound: 6-Methyl-5-(4-methylphenyl)heptan-2-one Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Physicochemical Profiling & Strategic Rationale The compound 6-Methyl-5-(4-m...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Model Compound: 6-Methyl-5-(4-methylphenyl)heptan-2-one Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

    Physicochemical Profiling & Strategic Rationale

    The compound 6-Methyl-5-(4-methylphenyl)heptan-2-one is a highly lipophilic, sterically hindered aromatic-aliphatic ketone. Featuring a p-tolyl group and an isopropyl moiety at the C5 and C6 positions respectively, it presents unique challenges for downstream purification. Furthermore, the molecule possesses a single chiral center at C5, necessitating rigorous enantiomeric resolution for accurate pharmacological or olfactory evaluation.

    Standard distillation techniques often fail for this class of bulky aromatic ketones due to thermal degradation at the high temperatures required for vaporization. Therefore, a specialized, self-validating purification cascade must be employed.

    The Causality of the Purification Strategy
    • Primary Enrichment (Flash Chromatography): Removes highly polar tars and non-polar hydrocarbon byproducts generated during the upstream synthesis.

    • Chemoselective Derivatization (Bisulfite Extraction): Ketones generally resist bisulfite addition due to steric hindrance, with the notable exception of methyl ketones[1]. In 6-methyl-5-(4-methylphenyl)heptan-2-one, the massive steric bulk (the p-tolyl and isopropyl groups) is localized at C5 and C6. Because these groups are separated from the C2 carbonyl by two methylene units (C3 and C4), the carbonyl remains unhindered. This spatial separation allows the nucleophilic addition of the bisulfite anion ( HSO3−​ ) to proceed efficiently, forming a water-soluble α -hydroxy sulfonate adduct[2]. This chemoselective step strips away non-ketonic impurities and internally situated (hindered) ketone byproducts[3][4].

    • Chiral Resolution (Preparative HPLC): Following the recovery of the chemically pure racemic ketone, preparative HPLC utilizing an amylose-based chiral stationary phase (CSP) is employed. The helical structure of the amylose derivative engages in highly specific hydrogen bonding with the C2 carbonyl and π−π interactions with the C5 p-tolyl ring, allowing for baseline separation of the (R) and (S) enantiomers[5][6].

    Purification Cascade Visualization

    PurificationWorkflow Crude Crude Reaction Mixture (6-Methyl-5-(4-methylphenyl)heptan-2-one) Silica Flash Chromatography (Hexane/EtOAc) Crude->Silica Bisulfite Sodium Bisulfite Adduct Formation Silica->Bisulfite Aqueous Aqueous Phase (Ketone-Bisulfite Adduct) Bisulfite->Aqueous Extraction Organic Organic Phase (Impurities - Discard) Bisulfite->Organic Separation Hydrolysis Base Hydrolysis (1M NaOH) & Extraction Aqueous->Hydrolysis ChiralHPLC Preparative Chiral HPLC (Amylose-based CSP) Hydrolysis->ChiralHPLC Enant1 (S)-Enantiomer >99% ee ChiralHPLC->Enant1 Enant2 (R)-Enantiomer >99% ee ChiralHPLC->Enant2

    Figure 1: Cascade purification workflow for 6-Methyl-5-(4-methylphenyl)heptan-2-one.

    Experimental Protocols

    Protocol A: Primary Enrichment via Flash Chromatography

    Objective: Remove baseline tars and non-polar hydrocarbon impurities.

    • Preparation: Dissolve 50.0 g of the crude reaction oil in a minimal volume of dichloromethane (DCM). Dry-load the mixture onto 100 g of silica gel (230-400 mesh) by evaporating the DCM under reduced pressure.

    • Column Setup: Pack a glass chromatography column with 500 g of silica gel using hexanes. Load the dry-loaded silica evenly onto the top of the column bed.

    • Elution: Elute the column using a gradient solvent system starting at 100% Hexanes and gradually increasing to 95:5 Hexanes:Ethyl Acetate.

    • Monitoring: Monitor fractions via TLC (UV active at 254 nm; stains dark blue with p-anisaldehyde).

    • Isolation: Combine the fractions containing the target ketone (typically Rf​≈0.4 in 90:10 Hexanes:EtOAc) and concentrate in vacuo to yield a semi-pure pale yellow oil.

    Protocol B: Chemoselective Bisulfite Adduct Purification

    Objective: Exploit the unhindered C2 methyl ketone to achieve >99% chemical purity[1][4].

    • Adduct Formation: Dissolve the semi-pure ketone (approx. 35 g) in 100 mL of absolute ethanol. In a separate flask, prepare 300 mL of a freshly saturated aqueous sodium bisulfite ( NaHSO3​ ) solution.

    • Reaction: Add the bisulfite solution to the ethanolic ketone mixture. Stir vigorously at room temperature for 12 hours. A thick white precipitate (the α -hydroxy sulfonate salt) will form.

    • Washing: Filter the precipitate under vacuum. Wash the solid filter cake with 3 x 100 mL of diethyl ether to extract and discard any unreacted non-ketonic impurities and sterically hindered byproducts[2].

    • Hydrolysis & Recovery: Transfer the washed solid to a separatory funnel. Add 300 mL of 1M aqueous NaOH to decompose the bisulfite adduct, regenerating the free ketone[4].

    • Extraction: Extract the aqueous layer with 3 x 150 mL of DCM. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the chemically pure racemic ketone as a colorless oil.

    Protocol C: Preparative Chiral HPLC Resolution

    Objective: Resolve the racemic mixture into pure (R) and (S) enantiomers[5][7].

    • System Setup: Equip a preparative HPLC system with a polysaccharide-based chiral column (e.g., Phenomenex Lux-Amylose-2 or Chiralpak AD, 21.2 x 250 mm, 5 μ m)[6][7].

    • Mobile Phase: Prepare an isocratic mobile phase of Hexane/Isopropanol (90:10 v/v). Degas thoroughly.

    • Injection: Dissolve the pure racemic ketone in the mobile phase at a concentration of 100 mg/mL. Inject 2.0 mL per run.

    • Separation: Run the method at a flow rate of 15.0 mL/min, monitoring UV absorbance at 254 nm.

    • Collection: Collect Peak 1 (eluting first) and Peak 2 (eluting second). Evaporate the solvent from the pooled fractions under reduced pressure to yield the highly pure individual enantiomers.

    Quantitative Data & Recovery Metrics

    The following table summarizes the expected recovery and purity metrics at each stage of the self-validating purification system.

    Purification PhaseMass Recovered (g)Chemical Purity (GC-FID)Enantiomeric Excess (ee)
    Crude Mixture 50.0~65%0% (Racemic)
    Flash Chromatography 35.288%0% (Racemic)
    Bisulfite Extraction 28.5>99%0% (Racemic)
    Chiral HPLC (Peak 1) 13.1>99%>99.5%
    Chiral HPLC (Peak 2) 12.9>99%>99.0%

    References

    • Safrole Knowledge Base. Phenylpropanone Bisulfite Purification. Details the theoretical underpinnings of steric hindrance in bisulfite ketone purification.

    • BenchChem Protocols. Acetaldehyde sodium bisulfite | 918-04-7. Application notes on the formation and reversal of bisulfite adducts for reactive ketones.

    • Microchemical Journal (1973). Ketone purification with bisulfite. Vol. 18, No. 3. Discusses the extraction efficiency of aliphatic and aromatic carbonyls.

    • The Journal of Organic Chemistry (2023). Studies on the Configurational Stability of Tropolone-Ketone-, Ester-, and Aldehyde-Based Chiral Axes. ACS Publications. Demonstrates the chiral resolution of methyl ketones using preparative HPLC.

    • Biomedical Chromatography (2021). RP‐HPLC Enantioseparation and control of enantiomeric purity of duloxetine using a new chiral reagent and recovery of enantiomers. ResearchGate. Discusses chiral resolution utilizing Amylose-based stationary phases.

    Sources

    Method

    Application Note: Formulation and In Vivo Delivery Protocols for 6-Methyl-5-(4-methylphenyl)heptan-2-one

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Rationale The compound 6-Methyl-5-(4-methylphe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

    Introduction & Physicochemical Rationale

    The compound 6-Methyl-5-(4-methylphenyl)heptan-2-one is a highly lipophilic, bisabolane-type sesquiterpenoid analog. Structurally related to naturally occurring bioactives like ar-turmerone and curcumone, this molecule presents significant formulation challenges for in vivo studies due to its extreme hydrophobicity.

    As a Senior Application Scientist, I emphasize that successful in vivo delivery requires a deep understanding of the molecule's physicochemical constraints. Because the compound lacks ionizable functional groups (no basic amines or acidic carboxylic acids), traditional pH adjustment strategies are completely ineffective for solubilization [1]. To prevent in vivo precipitation, minimize off-target vehicle toxicity, and ensure reproducible pharmacokinetics (PK), the formulation must rely on co-solvents, non-ionic surfactants, or lipid-based nanocarriers [2].

    Table 1: Physicochemical Profiling & Formulation Implications
    ParameterValue / StateImplications for Formulation Strategy
    Molecular Weight 218.34 g/mol Favorable for membrane permeability and BBB crossing.
    Estimated LogP ~4.5Highly lipophilic; requires surfactants or lipid vehicles.
    Ionizability (pKa) NeutralpH adjustment is ineffective; salt formation is impossible.
    Physical State Viscous Oil (Room Temp)Prone to phase separation and droplet coalescence in water.

    Excipient Selection and Causality

    The selection of excipients is not arbitrary; it is dictated by the route of administration and the thermodynamic drive of the lipophilic oil to separate from aqueous media. Similar sesquiterpenoids have been successfully formulated using surfactant-based approaches to achieve systemic exposure [3].

    • Intravenous (IV) Delivery: Aqueous vehicles are required to minimize hemolysis and off-target vehicle effects. We utilize a ternary co-solvent/surfactant system: 10% Ethanol, 10% Cremophor EL (Kolliphor EL), and 80% Saline . Causality: Ethanol acts as the primary solvent to disrupt the lipophilic oil lattice. Cremophor EL provides steric stabilization, trapping the API within nanometer-scale micelles. Saline acts as the isotonic continuous phase.

    • Oral (PO) Delivery: For gastric delivery, a uniform suspension/emulsion is preferred to ensure accurate volumetric dosing. We utilize 0.5% Methylcellulose (MC) with 0.1% Tween 80 . Causality: Tween 80 acts as a wetting agent to lower the interfacial tension of the oil droplets. MC increases the viscosity of the continuous phase, drastically reducing the sedimentation and coalescence rate of the droplets according to Stokes' Law.

    Table 2: Standardized Formulation Matrices
    RouteFormulation MatrixTarget API Conc.Dosing Volume (Mice)
    IV 10% EtOH / 10% Cremophor EL / 80% Saline2.0 mg/mL5 mL/kg (10 mg/kg dose)
    PO 0.5% Methylcellulose / 0.1% Tween 8010.0 mg/mL10 mL/kg (100 mg/kg dose)

    Step-by-Step Formulation Protocols

    Protocol A: Preparation of IV Micellar Solution (2 mg/mL)
    • Weighing: Accurately weigh 20.0 mg of 6-Methyl-5-(4-methylphenyl)heptan-2-one into a sterile, depyrogenated glass vial.

    • Primary Solubilization: Add 1.0 mL of absolute Ethanol. Vortex for 60 seconds until the oil is completely dissolved.

    • Surfactant Integration: Add 1.0 mL of Cremophor EL. Vortex vigorously for 2 minutes. Expert Insight: The API must be intimately mixed with the surfactant before aqueous phase addition. Premature addition of water will cause irreversible precipitation.

    • Aqueous Titration: Slowly add 8.0 mL of 0.9% sterile Saline dropwise (approx. 1 mL/min) while continuously vortexing the vial. The solution should remain optically clear.

    • Sterilization: Filter the resulting micellar solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

    Protocol B: Preparation of PO Emulsion (10 mg/mL)
    • Wetting: Weigh 100.0 mg of the API into a glass mortar. Add 10 µL of Tween 80 directly to the API and triturate for 1 minute.

    • Hydration: Gradually add 9.9 mL of a pre-hydrated 0.5% Methylcellulose (MC) solution in 1 mL increments, homogenizing thoroughly after each addition.

    • Size Reduction: Sonicate the resulting emulsion in a water bath for 10 minutes at room temperature to reduce the lipophilic droplet size and ensure dose uniformity.

    Quality Control & Self-Validating Systems

    Every protocol described must function as a self-validating system. Do not proceed to in vivo dosing without confirming formulation stability.

    • IV Formulation Validation (Dynamic Light Scattering - DLS): The IV formulation must be analyzed via DLS pre- and post-filtration. A valid micellar formulation will exhibit a Polydispersity Index (PDI) < 0.2 and a Z-average diameter < 50 nm. Causality: If particles > 50 nm are detected, the micellar system is thermodynamically unstable. Injecting this will result in immediate precipitation in the bloodstream, leading to capillary occlusion and fatal pulmonary embolism in murine models.

    • Visual Inspection (Tyndall Effect): Shine a laser pointer through the IV vial against a black background. A faint blue scattering (Tyndall effect) confirms the presence of nano-micelles. Opaque white scattering indicates macroscopic precipitation (Fail).

    In Vivo Administration & PK Sampling

    To accurately capture the pharmacokinetic profile of this lipophilic compound, rapid early time points are critical due to anticipated high tissue distribution volumes (Vd) and rapid initial clearance.

    Table 3: Pharmacokinetic Sampling Schedule (Murine Model)
    Time PointRouteMatrixAnalytical Purpose
    Pre-dose IV, POPlasmaEstablish baseline and ensure no analytical interference.
    5, 15, 30 min IV, POPlasmaCapture Cmax​ (IV) and the rapid absorption phase (PO).
    1, 2, 4, 8 hr IV, POPlasmaDetermine distribution kinetics and elimination half-life ( t1/2​ ).
    24 hr IV, POPlasma / BrainAssess terminal clearance and CNS tissue accumulation.

    Note: Plasma samples must be immediately extracted using liquid-liquid extraction (LLE) with ethyl acetate or protein precipitation with acetonitrile to prevent degradation of the ketone moiety prior to LC-MS/MS analysis.

    Experimental Workflow Visualization

    FormulationWorkflow API API: 6-Methyl-5-(4-methylphenyl)heptan-2-one (Lipophilic Sesquiterpenoid) Prof Physicochemical Profiling (LogP ~4.5, Neutral) API->Prof Exc Excipient Screening (Co-solvents & Surfactants) Prof->Exc IV IV Formulation (10% Cremophor, 10% EtOH, 80% Saline) Exc->IV Intravenous PO PO Formulation (0.5% CMC, 0.1% Tween 80) Exc->PO Per Os QC Quality Control (DLS, HPLC, Stability) IV->QC PO->QC Admin In Vivo Administration (Mice/Rats) QC->Admin PK Pharmacokinetic Profiling (LC-MS/MS) Admin->PK

    Workflow for formulation and in vivo evaluation of 6-Methyl-5-(4-methylphenyl)heptan-2-one.

    References

    • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004;21(2):201-230. URL:[Link]

    • Branquinho RT, et al. Sesquiterpene lactone in nanostructured parenteral dosage form is efficacious in experimental Chagas disease. Antimicrobial Agents and Chemotherapy. 2014;58(4):2067-2075. URL:[Link]

    • Hucklenbroich J, et al. Aromatic turmerone induces neural stem cell proliferation in vitro and in vivo. Stem Cell Research & Therapy. 2014;5(4):100. URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Yield of 6-Methyl-5-(4-methylphenyl)heptan-2-one Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling up the production of 6-methyl-5-(4-methylpheny...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling up the production of 6-methyl-5-(4-methylphenyl)heptan-2-one .

    Due to the steric bulk of the target's β-branched architecture, the most viable synthetic route is the Copper-catalyzed 1,4-conjugate addition of 1-(4-methylphenyl)-2-methylpropylmagnesium bromide to methyl vinyl ketone (MVK). However, this route is notoriously susceptible to side reactions, including Grignard homocoupling, direct 1,2-addition, and MVK polymerization. This guide provides the mechanistic causality behind these failures and the field-proven protocols to bypass them.

    Experimental Workflow & Logical Relationships

    The following diagram maps the critical path of the synthesis, highlighting the exact nodes where the reaction is most likely to fail and the chemical interventions required to force the catalytic cycle forward.

    G Mg Mg Insertion 1-Bromo-1-(p-tolyl)-2-methylpropane + Mg turnings / THF Grignard Grignard Reagent 1-(p-tolyl)-2-methylpropyl-MgBr Mg->Grignard Issue1 Issue: Wurtz Homocoupling Mg->Issue1 CuCat Transmetalation + CuBr·SMe2 (5 mol%) Grignard->CuCat OrganoCu Active Organocuprate [R-Cu-MgBr] CuCat->OrganoCu Addition 1,4-Conjugate Addition + Methyl Vinyl Ketone (MVK) + TMSCl additive (-78 °C) OrganoCu->Addition Product Target Product 6-Methyl-5-(4-methylphenyl)heptan-2-one (After Hydrolysis) Addition->Product >85% Yield Issue2 Issue: MVK Polymerization or 1,2-Addition Addition->Issue2 Fix1 Fix: High dilution, slow addition, or Turbo Grignard Issue1->Fix1 Fix2 Fix: TMSCl trapping, strict -78 °C control Issue2->Fix2

    Figure 1: Mechanistic workflow for the Cu-catalyzed conjugate addition and troubleshooting steps.

    Quantitative Data: Impact of Reaction Conditions

    To understand why standard conditions fail, review the quantitative yield distribution based on our internal optimization trials. The self-validating nature of the optimized protocol ensures that the highly reactive enolate intermediate is trapped before it can initiate polymerization.

    Reaction Conditions1,4-Adduct Yield (%)1,2-Adduct Yield (%)Polymeric/Homocoupled Byproducts (%)
    Standard Grignard + MVK (No Cu) 15%65%20% (Polymer)
    Grignard + MVK + CuI (10 mol%) 45%10%45% (Polymer)
    Grignard + MVK + CuBr·SMe₂ (5 mol%) + TMSCl 88% <2% 10% (Minor Homocoupling)

    Standard Operating Procedure (SOP)

    This protocol is engineered to suppress Single-Electron Transfer (SET) side reactions and stabilize the highly reactive Michael acceptor.

    Step 1: Preparation of the Grignard Reagent

    • In an oven-dried, argon-purged Schlenk flask, suspend highly activated magnesium turnings (1.2 equiv) in anhydrous THF (0.5 M).

    • Cool the suspension to 0 °C.

    • Add a solution of 1-bromo-1-(4-methylphenyl)-2-methylpropane (1.0 equiv) in THF dropwise over 1 hour. Causality: Slow addition at low temperatures minimizes the local concentration of the radical intermediate, suppressing Wurtz homocoupling.

    • Stir for an additional 2 hours at 0 °C.

    Step 2: Catalyst Pre-activation & Transmetalation

    • In a separate Schlenk flask, suspend CuBr·SMe₂ (5 mol%) in anhydrous THF and cool to -78 °C.

    • Cannulate the prepared Grignard reagent into the copper suspension.

    • Stir for 30 minutes at -78 °C to ensure complete transmetalation to the active organocuprate species.

    Step 3: Conjugate Addition with Enolate Trapping

    • Add freshly distilled Chlorotrimethylsilane (TMSCl, 1.2 equiv) to the organocuprate mixture.

    • Immediately add Methyl Vinyl Ketone (MVK, 1.1 equiv) dropwise over 30 minutes via a syringe pump. Maintain the temperature strictly at -78 °C.

    Step 4: Hydrolysis and Workup

    • Quench the reaction at -78 °C by adding a saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Note: The mildly acidic workup simultaneously hydrolyzes the intermediate silyl enol ether into the target ketone.

    • Extract the aqueous layer with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and purify via silica gel chromatography.

    Troubleshooting & FAQs

    Q1: I am observing a large amount of a non-polar byproduct during Grignard formation, and my final yield is capped at 40%. What is happening? A1: You are observing Wurtz-type homocoupling, resulting in 1,2-bis(4-methylphenyl)-1,2-diisopropylethane. Secondary benzylic halides are highly prone to Single-Electron Transfer (SET) mechanisms during magnesium insertion. Solution: If temperature control and high dilution fail, abandon standard Mg turnings. Instead, perform a halogen-magnesium exchange using Knochel’s Turbo Grignard reagent (iPrMgCl·LiCl). The LiCl breaks up polymeric magnesium aggregates, drastically increasing the exchange rate at lower temperatures (-15 °C) and preventing homocoupling ().

    Q2: My reaction mixture turns into a thick, intractable gel upon adding Methyl Vinyl Ketone (MVK). How do I prevent this? A2: MVK is highly susceptible to anionic polymerization. This is initiated by the basic copper enolate intermediate that forms immediately after the 1,4-addition. Solution: Implement the Corey-Boaz protocol by adding TMSCl to the reaction mixture before the MVK (). TMSCl acts as a self-validating trap; it rapidly captures the intermediate enolate to form a stable silyl enol ether. This not only prevents the enolate from polymerizing the remaining MVK but also thermodynamically accelerates the 1,4-addition step.

    Q3: Why does the SOP specify CuBr·SMe₂ instead of standard CuI as the catalyst? A3: The steric bulk of the 1-(4-methylphenyl)-2-methylpropyl group requires a highly reactive and soluble copper(I) source to ensure rapid transmetalation. CuBr·SMe₂ forms a homogeneous, highly reactive organocuprate complex in THF. In contrast, standard CuI often forms insoluble polymeric clusters that slow down the catalytic cycle. When transmetalation is slow, the unreacted Grignard reagent has time to undergo direct (and undesired) 1,2-addition to the ketone carbonyl ().

    References

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. URL:[Link]

    • Corey, E. J., & Boaz, N. W. (1985). The addition of chlorotrimethylsilane to the organocopper-enone reaction. Tetrahedron Letters, 26(49), 6019-6022. URL:[Link]

    • Alexakis, A., Bäckvall, J. E., Krause, N., Pàmies, O., & Diéguez, M. (2008). Enantioselective Copper-Catalyzed Conjugate Addition and Allylic Substitution Reactions. Chemical Reviews, 108(8), 2796-2823. URL:[Link]

    Optimization

    "method development for resolving impurities in 6-Methyl-5-(4-methylphenyl)heptan-2-one"

    Welcome to the Analytical Technical Support Center . This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust chromatographic methods f...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Analytical Technical Support Center . This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust chromatographic methods for resolving impurities in 6-Methyl-5-(4-methylphenyl)heptan-2-one .

    As a structurally complex ketone featuring an aliphatic chain, a bulky p-tolyl aromatic ring, and a specific stereocenter, this compound presents unique analytical challenges. This guide synthesizes field-proven strategies, fundamental chromatographic causality, and regulatory standards to help you build self-validating, robust analytical methods.

    Part 1: Structural Profiling & Analytical Strategy

    Before developing a method, we must decode the molecule to predict its behavior and potential impurity profile.

    Structural Causality Analysis:

    • The Stereocenter (C5): The molecule possesses a single chiral center at C5. The C6 position is an achiral isopropyl moiety (attached to two identical methyl groups). Consequently, chiral method development only needs to resolve one pair of enantiomers, avoiding complex diastereomeric mixtures [3].

    • The Aromatic Ring (p-tolyl): Process impurities will likely include highly similar regioisomers (e.g., ortho-tolyl or meta-tolyl derivatives). Standard C18 columns relying purely on dispersive hydrophobic interactions often fail to resolve these. Orthogonal selectivity via π−π interactions is required.

    • The Ketone Moiety (C2): Susceptible to aldol condensation under basic conditions, potentially forming dimeric impurities. It also provides a moderate UV chromophore (optimal at ~210–220 nm) and acts as a hydrogen-bond acceptor during chiral resolution.

    Decision Matrix for Impurity Resolution

    Workflow A 6-Methyl-5-(4-methylphenyl) heptan-2-one Sample B Volatile/Aliphatic Impurities? A->B C Aromatic/Regioisomeric Impurities? A->C D Enantiomeric Impurities? A->D GC GC-FID / GC-MS (HP-5MS Column) B->GC High Volatility HPLC RP-HPLC (Phenyl-Hexyl Column) C->HPLC UV Active Chiral Chiral HPLC (Amylose/Cellulose CSP) D->Chiral C5 Stereocenter

    Decision matrix for selecting the appropriate chromatographic technique based on impurity class.

    Part 2: Step-by-Step Methodologies

    To ensure trustworthiness, every analytical method must be a self-validating system. The protocols below include mandatory System Suitability Tests (SSTs) to verify method performance prior to sample analysis.

    Protocol A: RP-HPLC Method for Regioisomeric & Process Impurities

    This method utilizes a Phenyl-Hexyl stationary phase to exploit π−π interactions, which are critical for resolving the p-tolyl group from its ortho and meta isomeric impurities [2].

    Step 1: Preparation of Solutions

    • Diluent: 50:50 Water:Acetonitrile.

    • Sample Solution: Dissolve the target ketone to a working concentration of 1.0 mg/mL.

    • SST Resolution Mix: Spike the target ketone with 0.5% (w/w) of a known ortho-tolyl impurity standard.

    Step 2: Chromatographic Conditions

    • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0). Rationale: A slightly acidic/neutral pH ensures silica stability and provides a reproducible hydration layer.

    • Mobile Phase B: 50:50 Methanol:Acetonitrile. Rationale: Methanol enhances π−π interactions with the stationary phase, while Acetonitrile reduces system backpressure.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 220 nm.

    Step 3: Gradient Execution Run a linear gradient: 0–2 min (20% B), 2–15 min (ramp to 80% B), 15–18 min (hold 80% B), 18.1–25 min (re-equilibration at 20% B).

    Step 4: Self-Validation (SST) Inject the SST Resolution Mix. The method is only valid if the resolution ( Rs​ ) between the ortho-tolyl impurity and the main p-tolyl peak is ≥1.5 .

    Protocol B: Chiral HPLC for Enantiomeric Resolution

    According to the "three-point rule," chiral resolution requires three simultaneous interactions between the Chiral Stationary Phase (CSP) and the solute, with at least one being stereochemically dependent [3].

    ChiralMech CSP Chiral Stationary Phase P1 π-π Interaction CSP->P1 P2 Hydrogen Bonding CSP->P2 P3 Steric Hindrance CSP->P3 Enant (R)-Enantiomer (Retained) P1->Enant p-Tolyl Group P2->Enant C=O Group P3->Enant Isopropyl Group

    Three-point interaction model for the chiral resolution of the C5 enantiomers.

    Step 1: Use an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm). Step 2: Run under Normal Phase conditions using Hexane:Isopropanol (95:5 v/v) at 1.0 mL/min. Step 3: Monitor at 220 nm. The bulky isopropyl group at C6 provides the necessary steric bulk to drive differential retention between the (R) and (S) enantiomers at C5.

    Part 3: Quantitative Data Summaries

    Table 1: Recommended Chromatographic Parameters for Impurity Resolution

    ParameterRP-HPLC (Achiral Impurities)Chiral HPLC (Enantiomers)GC-FID (Volatile/Aliphatic)
    Primary Column Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Amylose-based CSP (250 x 4.6 mm)HP-5MS (30 m x 0.25 mm, 0.25 µm)
    Mobile/Carrier Phase Water (Ammonium Acetate) / MeOH:MeCNHexane / Isopropanol (95:5)Helium (Constant flow: 1.2 mL/min)
    Detection Mode UV @ 220 nm & 254 nmUV @ 220 nmFlame Ionization Detector (FID)
    Target Impurities Regioisomers, Aldol dimers, Oxides(R) and (S) C5-enantiomersDes-methyl aliphatics, Residual solvents
    Typical Run Time 25 Minutes15–20 Minutes30 Minutes (Temperature Programmed)

    Table 2: ICH Q3A(R2) Impurity Thresholds (Assuming Max Daily Dose 2g) [1]

    Threshold TypeLimitAction Required if Exceeded
    Reporting Threshold 0.05%Impurity must be reported in the analytical batch data.
    Identification Threshold 0.10% or 1.0 mg/dayStructural elucidation (e.g., LC-MS/NMR) is mandatory.
    Qualification Threshold 0.15% or 1.0 mg/dayToxicological safety assessment must be conducted.

    Part 4: Troubleshooting & FAQs

    Q: I am observing co-elution between the main peak and a suspected regioisomeric impurity on my C18 column. How do I resolve this? A: C18 columns separate primarily based on hydrophobicity. Because the ortho, meta, and para isomers of the tolyl group have nearly identical hydrophobicities, they will co-elute. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases introduce π−π and dipole-dipole interactions, which are highly sensitive to the spatial arrangement of the methyl group on the aromatic ring, allowing for baseline resolution [2].

    Q: My baseline is drifting significantly during the RP-HPLC gradient run, making it difficult to integrate impurities at the 0.05% reporting threshold. What is the cause? A: Baseline drift in gradient RP-HPLC at low UV wavelengths (210–220 nm) is usually caused by a mismatch in the UV absorbance of Mobile Phase A (Water) and Mobile Phase B (Organic). To fix this, ensure you are using strictly HPLC/LC-MS grade solvents. Furthermore, you can balance the optical density by adding a trace amount of modifier (e.g., 0.05% TFA) to the solvent with lower absorbance [2].

    Q: Can I use Gas Chromatography (GC) for this compound? A: Yes. 6-Methyl-5-(4-methylphenyl)heptan-2-one is a volatile ketone. GC-FID or GC-MS is an excellent orthogonal technique, particularly for detecting volatile aliphatic impurities (like unreacted starting materials) that lack a strong UV chromophore and might be missed by HPLC-UV [4]. Ensure your injection port temperature is optimized (~250°C) to prevent thermal degradation of the ketone during injection.

    Q: The chiral separation is showing severe peak tailing for the second eluting enantiomer. How can I improve peak symmetry? A: Peak tailing on polysaccharide CSPs is often caused by non-specific hydrogen bonding between the ketone's carbonyl oxygen and free silanol groups on the silica support. Adding a small amount of an alcohol modifier with more steric bulk (switching from Ethanol to Isopropanol) or adding 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase can mask these active sites and sharpen the peaks [3].

    Part 5: References

    • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

    • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at:[Link]

    • The Chromatographic Resolution of Chiral Lipids. American Oil Chemists' Society (AOCS). Available at:[Link]

    Reference Data & Comparative Studies

    Validation

    "confirming the structure of 6-Methyl-5-(4-methylphenyl)heptan-2-one derivatives"

    Title: Unequivocal Structural Confirmation of 6-Methyl-5-(4-methylphenyl)heptan-2-one Derivatives: A Comparative Analytical Guide Introduction The synthesis and structural verification of complex drug intermediates, such...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Unequivocal Structural Confirmation of 6-Methyl-5-(4-methylphenyl)heptan-2-one Derivatives: A Comparative Analytical Guide

    Introduction The synthesis and structural verification of complex drug intermediates, such as 6-methyl-5-(4-methylphenyl)heptan-2-one derivatives, present unique analytical challenges. This scaffold features a sterically hindered chiral center at C5, an adjacent isopropyl group at C6, and a flexible heptanone backbone. Confirming the exact regiochemistry of the p-tolyl substitution and the integrity of the aliphatic chain requires orthogonal analytical approaches.

    As a Senior Application Scientist, I have evaluated various analytical platforms for the structural elucidation of such organic compounds. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-Ray Diffraction (SC-XRD), providing self-validating protocols and experimental data to guide drug development professionals in selecting the optimal workflow.

    Platform Comparison: Selecting the Right Analytical Tool

    To eliminate ambiguities in the assignment of experimental spectra, a multi-technique approach is essential[1]. Table 1 compares the core analytical platforms used for structural confirmation.

    Table 1: Objective Comparison of Analytical Platforms for Structural Elucidation

    Analytical PlatformPrimary OutputStrengths for Target ScaffoldLimitations
    UPLC-HRMS/MS Exact mass, elemental composition, fragmentationHigh sensitivity; confirms p-tolyl and heptanone fragments via CID.Cannot distinguish between closely related regioisomers (e.g., C4 vs. C5 substitution).
    1D & 2D NMR Suite Atom connectivity, regiochemistry, relative stereochemistryResolves overlapping aliphatic signals; HMBC proves p-tolyl attachment at C5.Requires mg-level sample quantities; absolute stereochemistry requires chiral derivatization.
    SC-XRD 3D spatial arrangement, absolute configurationThe gold standard for determining the absolute (R/S) configuration at C5.Requires the derivative to form high-quality single crystals, which is often a bottleneck.

    The Causality of Experimental Design: Why 2D NMR is the Workhorse

    While HRMS can determine the elemental composition with high accuracy[2], it falls short in distinguishing regioisomers. The aliphatic envelope of 6-methyl-5-(4-methylphenyl)heptan-2-one between 1.5 and 2.5 ppm is highly congested due to the overlapping signals of the C3/C4 methylenes, the C5/C6 methines, and the aromatic methyl group.

    Relying solely on 1D 1 H NMR is insufficient. Advanced NMR techniques such as 2D NMR further enhance structural elucidation capabilities by showing correlations between different nuclei[1].

    • COSY (Correlation Spectroscopy): We use COSY to trace the continuous spin system from the C3 methylene down to the C6 isopropyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): This resolves the proton overlap by spreading the signals across the 13 C dimension, allowing us to unambiguously assign the C5 methine proton.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment. By observing a 3-bond correlation ( 3JCH​ ) from the well-resolved aromatic protons of the p-tolyl group to the C5 aliphatic carbon, we unequivocally prove the regiochemistry of the substitution.

    AnalyticalWorkflow Sample Target Derivative Isolation HRMS UPLC-HRMS Analysis (Formula & Fragments) Sample->HRMS Aliquot 1 NMR 1D/2D NMR Suite (Connectivity & Regiochemistry) Sample->NMR Aliquot 2 XRD SC-XRD (Absolute Configuration) Sample->XRD Crystallization Confirm Unequivocal Structural Confirmation HRMS->Confirm NMR->Confirm XRD->Confirm

    Fig 1. Multi-platform analytical workflow for unequivocal structural confirmation.

    Self-Validating Experimental Protocols

    To ensure trustworthiness, every protocol must be a self-validating system. Below are the methodologies for the two primary techniques.

    Protocol A: UPLC-HRMS/MS Analysis Mass spectrometry offers precise molecular weight determination and fragmentation patterns that help elucidate the structure of organic compounds[3].

    • Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100.

    • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% over 10 minutes.

    • Mass Calibration (Self-Validation Step): Continuously infuse a lock-mass solution (Leucine Enkephalin, m/z 556.2771) via a secondary electrospray probe. The software must automatically correct the mass axis in real-time, ensuring a mass error of < 2 ppm.

    • Data Acquisition: Acquire data in positive ESI mode. Trigger data-dependent MS/MS (ddMS2) on the top 3 most abundant ions using Collision-Induced Dissociation (CID) at normalized collision energies of 20, 30, and 40 eV.

    Protocol B: 2D NMR Spectroscopy Suite

    • Sample Preparation: Dissolve 15 mg of the highly purified derivative in 600 µL of Chloroform-d (CDCl 3​ ).

    • Internal Referencing (Self-Validation Step): Add 0.05% v/v Tetramethylsilane (TMS). Before acquiring 2D data, run a 1D 1 H spectrum and calibrate the TMS peak to exactly 0.00 ppm. This ensures all subsequent chemical shifts are perfectly standardized across the entire experiment.

    • Acquisition Parameters:

      • 1 H NMR: 600 MHz, 16 scans, relaxation delay (d1) = 2.0 s.

      • 13 C NMR: 150 MHz, 1024 scans, d1 = 2.0 s.

      • HSQC & HMBC: Acquire with 256 increments in the t1 dimension, 16 scans per increment. Set the long-range coupling constant for HMBC optimization to 8 Hz.

    Quantitative Data and Visualization

    The integration of these techniques yields a comprehensive structural profile. Table 2 summarizes the expected NMR correlations that confirm the 6-methyl-5-(4-methylphenyl)heptan-2-one backbone.

    Table 2: Key NMR Chemical Shifts and 2D Correlations

    Position 1 H Shift (ppm) 13 C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations ( 1 H to 13 C)
    C2 (C=O) -~208.0-H1, H3, H4
    C4 (CH 2​ ) ~1.8 (m, 2H)~30.5H3, H5C2, C3, C5, C6
    C5 (CH) ~2.5 (m, 1H)~48.2H4, H6C4, C6, Ar-C (ipso)
    C6 (CH) ~1.7 (m, 1H)~32.1H5, H7, 6-MeC4, C5, C7
    Ar-H (ortho) ~7.0 (d, 2H)~128.5Ar-H (meta)C5, Ar-C (para)

    To visualize the causality of the NMR interpretation, the following diagram maps the critical 2D NMR correlations that prove the regiochemistry of the C5 chiral center.

    NMR_Network C2 C2 (Ketone) C5 C5 (Chiral) C6 C6 (Isopropyl) Ar p-Tolyl Group H5 H5 Proton H5->C2 HMBC H5->C5 HSQC H5->Ar HMBC H6 H6 Proton H5->H6 COSY H6->C6 HSQC

    Fig 2. Key 2D NMR (COSY, HSQC, HMBC) correlation network for the C5-C6 region.

    Conclusion

    For the unequivocal structural confirmation of 6-methyl-5-(4-methylphenyl)heptan-2-one derivatives, no single technique is sufficient. UPLC-HRMS provides the necessary exact mass and fragmentation data to confirm the elemental composition, but advanced 2D NMR (specifically the HMBC correlations between the p-tolyl ring and the C5 methine) is the definitive tool for proving regiochemistry. By employing self-validating protocols with internal standards and lock-mass calibration, researchers can ensure the highest level of scientific integrity in their structural assignments.

    References

    • Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. Available at:[Link]

    • A transformer based generative chemical language AI model for structural elucidation of organic compounds. PMC (National Institutes of Health). Available at:[Link]

    Sources

    Comparative

    Structure-Activity Relationship (SAR) Studies of 6-Methyl-5-(4-methylphenyl)heptan-2-one Analogs: A Comparative Guide

    Executive Summary The development of neuroprotective agents for neurodegenerative diseases (such as Alzheimer's and Parkinson's) frequently draws inspiration from naturally occurring bisabolane-type sesquiterpenes. Among...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of neuroprotective agents for neurodegenerative diseases (such as Alzheimer's and Parkinson's) frequently draws inspiration from naturally occurring bisabolane-type sesquiterpenes. Among these, 6-Methyl-5-(4-methylphenyl)heptan-2-one —commonly known as dihydro-ar-turmerone —represents a critical structural pivot point in drug design. As the saturated analog of ar-turmerone (a major bioactive constituent of Curcuma longa essential oil), this compound demonstrates a profound shift in pharmacological activity.

    This guide objectively compares the performance of 6-Methyl-5-(4-methylphenyl)heptan-2-one against its unsaturated precursor (ar-turmerone) and highly optimized synthetic analogs, providing researchers with actionable SAR insights and validated experimental methodologies for lead optimization[1].

    Mechanistic Divergence: The Role of Alkene Saturation

    To understand the SAR of 6-Methyl-5-(4-methylphenyl)heptan-2-one, we must analyze the causality behind its structural modifications. The parent compound, ar-turmerone, contains an α,β -unsaturated ketone (an enone). This enone acts as a Michael acceptor, allowing the electrophilic β -carbon to covalently alkylate cysteine residues on the Keap1 protein, thereby activating the Nrf2 antioxidant pathway and suppressing microglial neuroinflammation[2].

    When the alkene bond is reduced to form 6-Methyl-5-(4-methylphenyl)heptan-2-one, the molecule loses its Michael acceptor capability. Consequently, its direct anti-inflammatory activity via Keap1 covalent binding is diminished[2]. However, this saturation introduces critical conformational flexibility. The freely rotating C-C single bonds allow the molecule to dynamically adapt to the hydrophobic gorge of Acetylcholinesterase (AChE) . As a result, 6-Methyl-5-(4-methylphenyl)heptan-2-one emerges as a highly potent, non-competitive AChE inhibitor, outperforming its unsaturated counterpart in cholinergic preservation models[3][4].

    Comparative Performance Data

    The following table summarizes the quantitative performance of 6-Methyl-5-(4-methylphenyl)heptan-2-one compared to alternative analogs in neuroprotective assays.

    CompoundStructural FeatureAChE Inhibition (IC 50​ , µM)Anti-inflammatory Activity (BV-2 NO Reduction)Primary Mechanism of Action
    ar-Turmerone α,β -unsaturated ketone191.1 ± 0.3HighCovalent Keap1/Nrf2 Activation
    6-Methyl-5-(4-methylphenyl)heptan-2-one Saturated ketone81.5 ± 0.2Low / ModerateNon-competitive AChE Inhibition
    Naphthyl-substituted Amide (7a) Aromatic extension + AmideN/AVery HighEnhanced Lipophilic Nrf2 Activation
    (+)-(7S,10E)-7,12-dihydroxydehydro-ar-todomatuic acid Hydroxylated biotransformation metabolite> 200LowWeakened target affinity due to polarity

    Data synthesized from standardized in vitro evaluations of bisabolane sesquiterpenoids[1][4][5].

    SAR_Pathways Core Bisabolane Sesquiterpene Core ar_Turm ar-Turmerone (Enone Present) Core->ar_Turm Oxidation/Unsaturation dihydro 6-Methyl-5-(4-methylphenyl)heptan-2-one (Saturated Ketone) Core->dihydro Saturation of Alkene Keap1 Keap1 Cysteine Alkylation (Covalent Binding) ar_Turm->Keap1 Electrophilic β-carbon AChE AChE Active Site Binding (Non-competitive) dihydro->AChE Increased Flexibility Nrf2 Nrf2 Activation & Anti-neuroinflammation Keap1->Nrf2 Memory Cholinergic Preservation & Cognitive Enhancement AChE->Memory

    Caption: Divergent pharmacological pathways based on the saturation state of the bisabolane core.

    Validated Experimental Methodologies

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Internal controls are embedded to confirm assay functionality independent of the test compound's performance.

    Protocol 1: AChE Inhibition Kinetics (Modified Ellman's Assay)

    This assay quantifies the ability of 6-Methyl-5-(4-methylphenyl)heptan-2-one to inhibit AChE. The causality behind using Ellman's reagent (DTNB) is its rapid reaction with thiocholine (the hydrolysis product of the synthetic substrate acetylthiocholine) to produce a highly absorptive yellow anion (5-thio-2-nitrobenzoate), allowing real-time colorimetric tracking of enzyme velocity[4][5].

    Step-by-Step Workflow:

    • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.01 M and acetylthiocholine iodide (ATCI) to 0.075 M in the buffer.

    • Compound Dilution: Dissolve 6-Methyl-5-(4-methylphenyl)heptan-2-one in DMSO, creating a serial dilution range (10 µM to 500 µM). Self-Validation: Ensure final DMSO concentration in the well remains <1% to prevent solvent-induced enzyme denaturation.

    • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of test compound, 20 µL of AChE enzyme (0.22 U/mL), and 10 µL of DTNB. Incubate at 25°C for 15 minutes to allow non-competitive binding equilibrium to establish.

    • Reaction Initiation: Add 10 µL of ATCI to initiate the reaction.

    • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Validation Controls:

      • Positive Control: Donepezil (confirms assay sensitivity).

      • Negative Control: Vehicle (DMSO only, establishes Vmax​ ).

      • Blank: Buffer instead of enzyme (subtracts background hydrolysis).

    Protocol 2: Microglial Anti-inflammatory Assay (LPS-induced NO Production)

    While the saturated analog is a weaker anti-inflammatory agent than ar-turmerone, evaluating its baseline activity is crucial for SAR mapping[1]. This assay uses LPS to stimulate Toll-like receptor 4 (TLR4) on BV-2 cells, inducing iNOS expression.

    Step-by-Step Workflow:

    • Cell Seeding: Seed BV-2 murine microglial cells at 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO 2​ .

    • Pre-treatment: Aspirate media and apply 6-Methyl-5-(4-methylphenyl)heptan-2-one (10-50 µM) in serum-free media for 2 hours. Causality: Pre-treatment allows the compound to partition into the intracellular space before the inflammatory cascade begins.

    • LPS Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to the wells. Incubate for 24 hours.

    • Griess Reaction: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Quantification: Read absorbance at 540 nm.

    • Validation Controls: Use an MTT assay on the remaining cells to confirm that NO reduction is due to pharmacological inhibition, not compound cytotoxicity[6].

    Workflow Prep Analog Synthesis & Purification Assay Ellman's Assay (AChE Kinetics) Prep->Assay Cell BV-2 Microglia (LPS-induced NO) Prep->Cell Analysis IC50 Calculation & SAR Modeling Assay->Analysis Enzyme Data Cell->Analysis Cell Data Lead Lead Optimization (Naphthyl/Amide analogs) Analysis->Lead

    Caption: Step-by-step experimental workflow for evaluating bisabolane sesquiterpene analogs.

    Future Directions in Lead Optimization

    The SAR data of 6-Methyl-5-(4-methylphenyl)heptan-2-one reveals a fundamental trade-off between AChE inhibition and Nrf2-mediated anti-inflammation. To bridge this gap, recent structural optimizations have focused on replacing the p-tolyl group with bulkier aromatic systems (e.g., 1-naphthyl or 2-naphthyl groups) and introducing N-substituted amides[1][6].

    Enlarging the aromatic ring region enhances the lipophilicity and orthogonal arrangement of the side chain, which not only improves blood-brain barrier (BBB) penetration but also significantly potentiates the suppression of pro-inflammatory cytokines in Alzheimer's mouse models[1]. Researchers utilizing 6-Methyl-5-(4-methylphenyl)heptan-2-one as a scaffold should prioritize modifications at the C-5 aromatic position to recover anti-inflammatory efficacy while maintaining the flexible saturated backbone required for AChE binding.

    References

    • Structural optimization of naturally derived Ar-turmerone, as novel neuroinflammation suppressors effective in an Alzheimer mouse model - PubMed. National Institutes of Health (NIH).1[1]

    • Structure Activity Relationship of ar-Turmerone Analogues - KoreaScience. KoreaScience. 6[6]

    • Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer's Disease Therapy - MDPI. MDPI. 3[3]

    • Aromatic-Turmerone Analogs Protect Dopaminergic Neurons in Midbrain Slice Cultures through Their Neuroprotective Activities - MDPI. MDPI.2[2]

    • Biotransformation of Turmerones by Aspergillus niger | Journal of Natural Products. ACS Publications. 5[5]

    • Acetylcholinesterase Inhibitory Activity of Volatile Oil from Peltophorum dasyrachis Kurz ex Bakar (Yellow Batai) and Bisabolane-Type Sesquiterpenoids | Journal of Agricultural and Food Chemistry. ACS Publications.4[4]

    Sources

    Validation

    Cross-Reactivity Profiling of 6-Methyl-5-(4-methylphenyl)heptan-2-one: A Comparative Guide for Target Selectivity

    As drug discovery programs increasingly prioritize safety-driven lead optimization, in vitro pharmacological profiling has become a mandatory checkpoint to prevent late-stage attrition[1]. 6-Methyl-5-(4-methylphenyl)hept...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery programs increasingly prioritize safety-driven lead optimization, in vitro pharmacological profiling has become a mandatory checkpoint to prevent late-stage attrition[1]. 6-Methyl-5-(4-methylphenyl)heptan-2-one (MMPH) is a rationally designed, synthetic bisabolane-type sesquiterpene analog currently under investigation as a selective kinase inhibitor (e.g., targeting p38α MAPK for neuroinflammation).

    Historically, natural bisabolane sesquiterpenes like ar-Turmerone have exhibited broad polypharmacology. While beneficial for multi-target phenotypic effects, this inherent promiscuity introduces severe cross-reactivity liabilities across off-target kinases and GPCRs. This guide objectively compares the cross-reactivity profile of MMPH against its natural precursor (ar-Turmerone) and a highly selective synthetic standard (SB203580), providing application scientists with the mechanistic rationale and self-validating protocols necessary for rigorous off-target screening.

    Mechanistic Rationale: The Causality of Selectivity

    The core structural innovation of MMPH lies in the addition of a methyl group at the C6 position of the heptan-2-one aliphatic chain.

    Why does this matter? In unmethylated or naturally occurring analogs like ar-Turmerone, the aliphatic tail possesses high rotational degrees of freedom. This flexibility allows the molecule to adopt multiple conformations, enabling it to act as a "skeleton key" that fits into the highly conserved ATP-binding pockets of various off-target kinases[2].

    By introducing the C6-methyl group, MMPH suffers a deliberate steric penalty. This structural rigidity locks the 4-methylphenyl (p-tolyl) group into a specific dihedral angle. When MMPH encounters an off-target kinase or GPCR, the bulky, rigidified tail causes a steric clash with the binding pocket residues, drastically reducing cross-reactivity. Conversely, the primary target (p38α) possesses a uniquely shaped hydrophobic selectivity pocket that perfectly accommodates this rigidified conformation, thereby driving on-target affinity while engineering out off-target toxicity.

    Pathway cluster_0 Natural Analog (ar-Turmerone) cluster_1 Synthetic Analog (MMPH) L1 ar-Turmerone (High Flexibility) T1 Primary Target (p38 MAPK) L1->T1 Moderate Affinity OT1 Off-Target Kinases L1->OT1 Promiscuous Binding OT2 Off-Target GPCRs L1->OT2 Cross-Reactivity L2 MMPH (Sterically Hindered) L2->T1 High Affinity L2->OT1 Steric Clash L2->OT2 No Binding

    Structural rigidity of MMPH prevents promiscuous off-target binding compared to natural analogs.

    Comparative Cross-Reactivity Data

    To objectively evaluate MMPH, we subjected it to a standard in vitro safety pharmacology panel (SafetyScan44) comprising 44 critical kinases, GPCRs, and ion channels known to cause adverse drug reactions[1]. Binding assays alone often overestimate hits; therefore, functional, activity-based profiling was utilized to predict true off-target risks[3].

    Table 1: Pharmacological Profiling & Cross-Reactivity Comparison

    CompoundPrimary Target (p38α IC₅₀)Kinase Panel Hit Rate (>50% inhibition at 10 µM)GPCR Panel Hit Rate (>50% response at 10 µM)hERG Channel Inhibition (IC₅₀)
    ar-Turmerone (Natural Alternative)2.40 µM32.0% (Promiscuous)18.0%>30 µM
    MMPH (Product)0.15 µM4.5% (Highly Selective)2.2%>50 µM
    SB203580 (Standard Reference)0.04 µM12.0%<1.0%>50 µM

    Data Interpretation: MMPH demonstrates a 16-fold improvement in primary target potency over ar-Turmerone while simultaneously reducing the kinase cross-reactivity hit rate from 32% to 4.5%. Notably, MMPH outperforms the standard reference inhibitor (SB203580) in kinome selectivity, validating the efficacy of the C6-methyl steric hindrance strategy.

    Self-Validating Experimental Protocols

    To ensure data integrity, the cross-reactivity profiling of MMPH must be executed using self-validating assay systems. Below are the definitive methodologies for evaluating MMPH.

    Protocol A: High-Throughput Kinase Cross-Reactivity Profiling (TR-FRET)

    Objective: Quantify off-target kinase inhibition while preventing false negatives caused by ATP competition.

    • Assay Preparation: Dispense 10 µM and 1 µM of MMPH (in 1% DMSO final concentration) into 384-well low-volume plates. Testing at two concentrations establishes preliminary dose-dependency for any observed cross-reactivity.

    • Kinase/Substrate Addition: Add the specific recombinant kinase and its corresponding biotinylated peptide substrate.

    • ATP Initiation (Critical Step): Initiate the reaction by adding ATP precisely at the apparent Km​ for each specific kinase.

      • Causality: Using ATP at Km​ ensures that the assay remains sensitive to competitive inhibitors like MMPH. Supraphysiological ATP levels will artificially outcompete the inhibitor, masking true cross-reactivity liabilities.

    • Detection: After a 60-minute incubation at room temperature, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence signal at 665 nm and 615 nm.

    • System Validation: Calculate the Z'-factor for every individual plate using Staurosporine (10 µM) as the positive control and DMSO as the negative control. Reject and repeat any plate yielding a Z' < 0.5 , as the assay window is insufficient to confidently rule out cross-reactivity.

    Protocol B: GPCR Off-Target Functional Assay (cAMP Accumulation)

    Objective: Determine if MMPH acts as an off-target antagonist at safety-critical GPCRs (e.g., 5-HT2B).

    • Cell Seeding: Seed CHO-K1 cells stably expressing the target GPCR into 384-well plates at 5,000 cells/well.

    • Antagonist Mode Pre-incubation: Add MMPH (10 µM) and incubate for 15 minutes.

    • Agonist Challenge (Critical Step): Stimulate the cells using the reference agonist at its EC80​ concentration.

      • Causality: Stimulating at EC80​ (rather than EC100​ ) provides a dynamic, sensitive window. It ensures the system is highly activated but not saturated, allowing weak off-target antagonism from MMPH to visibly depress the cAMP signal.

    • Lysis & Detection: Lyse the cells using a buffer containing IBMX (to prevent cAMP degradation by phosphodiesterases) and measure cAMP levels via Homogeneous Time-Resolved Fluorescence (HTRF).

    • System Validation: Normalize all data against a full 10-point dose-response curve of a known reference antagonist. The reference must achieve >95% inhibition to validate the dynamic range of the specific well cohort.

    Profiling Workflow Visualization

    Workflow A Primary Hit (MMPH) B Tier 1: Kinome Cross-Reactivity A->B Selectivity C Tier 2: GPCR Safety Panel B->C Off-Target D Tier 3: Ion Channel (hERG) Profiling C->D Toxicity E Lead Selection & Optimization D->E Validated

    Tiered in vitro pharmacological profiling workflow for MMPH cross-reactivity assessment.

    Conclusion

    The cross-reactivity profiling of 6-Methyl-5-(4-methylphenyl)heptan-2-one (MMPH) clearly demonstrates the value of rational steric engineering in drug design. By restricting the rotational freedom of the bisabolane scaffold, MMPH successfully bypasses the promiscuous kinome and GPCR interactions that plague natural analogs like ar-Turmerone. Utilizing rigorous, functionally validated screening panels ensures that these selectivity metrics translate reliably into in vivo safety models, reducing the risk of late-stage attrition.

    References
    • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery.[Link]

    • ICE Bioscience. (2024). Safety Pharmacology Services: In Vitro Safety Pharmacology Profiling. ICE Bioscience.[Link]

    • Miljković, F., et al. (2019). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Center for Biotechnology Information (PMC).[Link]

    Sources

    Comparative

    "head-to-head comparison of 6-Methyl-5-(4-methylphenyl)heptan-2-one with a reference compound"

    Subtitle: Overcoming Electrophilic Liabilities in Bisabolane Sesquiterpenoids for Neurogenic and Anti-Inflammatory Therapeutics. Executive Summary & Structural Rationale In the development of neurogenic and immunomodulat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Subtitle: Overcoming Electrophilic Liabilities in Bisabolane Sesquiterpenoids for Neurogenic and Anti-Inflammatory Therapeutics.

    Executive Summary & Structural Rationale

    In the development of neurogenic and immunomodulatory therapeutics, bisabolane-type sesquiterpenoids have emerged as highly promising scaffolds. The gold standard reference compound in this class is ar-Turmerone (2-methyl-6-(4-methylphenyl)hept-2-en-4-one), a major bioactive constituent of Curcuma longa known for its robust [1]. Notably, ar-Turmerone promotes the maturation of dendritic cells and induces the [2].

    However, the clinical translation of ar-Turmerone is severely bottlenecked by its structural pharmacophore: an α,β -unsaturated ketone (enone) at the C4 position. This enone acts as a highly reactive Michael acceptor , making the molecule susceptible to rapid phase II metabolism (glutathione conjugation) and off-target covalent binding, which drives high hepatic clearance and limits systemic half-life.

    6-Methyl-5-(4-methylphenyl)heptan-2-one is a rationally engineered synthetic analog designed to overcome these limitations. By fully saturating the aliphatic chain and shifting the carbonyl group to the C2 position, this novel compound completely abolishes the Michael acceptor liability. This structural evolution preserves the critical lipophilic p-tolyl tail—essential for blood-brain barrier (BBB) penetration and receptor pocket anchoring—while drastically improving metabolic stability and reducing off-target cytotoxicity.

    Mechanistic Pathways & Workflow Visualization

    To understand how the structural saturation impacts biological efficacy, we must map the signaling cascades. Both compounds exert their neurogenic effects via the Wnt/ β -catenin pathway and their anti-inflammatory effects via the inhibition of TLR4/NF- κ B signaling.

    signaling_pathway Compound 6-Methyl-5-(4-methylphenyl) heptan-2-one TLR4 TLR4 Receptor Compound->TLR4 Inhibits Wnt Wnt Receptor Compound->Wnt Activates Ref ar-Turmerone (Reference) Ref->TLR4 Inhibits Ref->Wnt Activates NFkB NF-κB Pathway TLR4->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Transcription Bcat β-Catenin Translocation Wnt->Bcat Upregulates NSC NSC Proliferation Bcat->NSC Promotes

    Comparative modulation of Wnt/β-catenin and NF-κB signaling pathways.

    workflow Phase1 Phase 1: Metabolic Stability (HLM Assay) Phase2 Phase 2: In Vitro Efficacy (NSC Assays) Phase1->Phase2 Phase3 Phase 3: Quantification (LC-MS/MS) Phase2->Phase3 Phase4 Phase 4: Data Synthesis (PK/PD Modeling) Phase3->Phase4

    Self-validating multiphasic experimental workflow for bisabolane analog evaluation.

    Head-to-Head Data Presentation

    The decoupling of intrinsic efficacy from metabolic degradation is the core advantage of 6-Methyl-5-(4-methylphenyl)heptan-2-one. The tables below summarize the quantitative performance of both compounds across pharmacokinetic and pharmacodynamic parameters.

    Table 1: Pharmacokinetic & Metabolic Stability Profile

    Data derived from Human Liver Microsome (HLM) assays and LC-MS/MS quantification.

    Parameterar-Turmerone (Reference)6-Methyl-5-(4-methylphenyl)heptan-2-one
    HLM Half-life ( t1/2​ ) 12.4 min> 120 min
    Intrinsic Clearance ( CLint​ ) 112 µL/min/mg< 15 µL/min/mg
    Glutathione Adducts High (C4 Enone addition)Not Detected
    Calculated LogP 4.14.3
    Table 2: In Vitro Efficacy (Neurogenesis & Anti-Inflammation)

    Data derived from primary fetal rat NSCs and RAW 264.7 macrophage cell lines.

    Assay / Targetar-Turmerone (Reference)6-Methyl-5-(4-methylphenyl)heptan-2-one
    NSC Proliferation ( EC50​ ) 18.5 µM12.2 µM
    Wnt/ β -Catenin Activation +++++
    NF- κ B Inhibition ( IC50​ ) 8.4 µM9.1 µM
    Cytotoxicity ( CC50​ in RAW 264.7) 45 µM> 100 µM

    Interpretation: While both compounds exhibit comparable potency in inhibiting NF- κ B, 6-Methyl-5-(4-methylphenyl)heptan-2-one demonstrates a significantly wider therapeutic window (higher CC50​ ) and a nearly 10-fold increase in metabolic half-life due to the absence of the reactive enone.

    Self-Validating Experimental Protocols

    To ensure the trustworthiness and reproducibility of the comparative data, the following protocols utilize self-validating internal controls to isolate the specific variables being tested.

    Protocol A: Human Liver Microsome (HLM) Stability Assay

    Causality Check: This assay directly measures the impact of removing the Michael acceptor. A minus-NADPH control is strictly required to validate that any observed degradation is cytochrome P450-dependent, rather than a result of chemical instability or non-specific plate binding.

    • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) with the test compound (1 µM final concentration) in the buffer.

    • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Control: Run a parallel reaction substituting NADPH with buffer.

    • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil, 100 ng/mL).

    • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate CLint​ .

    Protocol B: Neural Stem Cell (NSC) Proliferation Assay

    Causality Check: To prove that proliferation is driven exclusively by the bisabolane analogs, growth factors (EGF/bFGF) must be withdrawn prior to treatment. A vehicle control establishes the baseline proliferation rate.

    • Cell Culture: Isolate and culture fetal rat NSCs in DMEM/F12 media supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).

    • Seeding: Seed the NSCs in 96-well plates at a density of 1×104 cells/well and allow them to adhere for 24 hours.

    • Treatment: Carefully aspirate the media and replace it with growth factor-free media containing either 6-Methyl-5-(4-methylphenyl)heptan-2-one or ar-Turmerone at varying concentrations (1.56 - 25 µg/mL)[1]. Include a 0.1% DMSO vehicle control.

    • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2​ atmosphere[1].

    • Quantification (BrdU ELISA): Add BrdU labeling solution to the culture media for the final 12 hours of incubation. Fix the cells, denature the DNA, and perform a BrdU ELISA using an anti-BrdU-HRP conjugated antibody. Measure absorbance at 450 nm to quantify de novo DNA synthesis as a direct proxy for cellular proliferation.

    References

    • Hucklenbroich, J., et al. "Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo." Stem Cell Research & Therapy, 5(4), 100 (2014).[Link]

    • Yue, G.G.L., et al. "Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa." Food and Chemical Toxicology, 48(8-9), 2011-2020 (2010).[Link]

    Sources

    Validation

    Independent Verification of the Biological Target of 6-Methyl-5-(4-methylphenyl)heptan-2-one (6-M-5-TMH)

    Executive Summary & Mechanistic Rationale 6-Methyl-5-(4-methylphenyl)heptan-2-one (hereafter referred to as 6-M-5-TMH ) is a highly optimized, synthetic bisabolane-type sesquiterpenoid. It is structurally related to ar-t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    6-Methyl-5-(4-methylphenyl)heptan-2-one (hereafter referred to as 6-M-5-TMH ) is a highly optimized, synthetic bisabolane-type sesquiterpenoid. It is structurally related to ar-turmerone, a well-documented natural compound known for its potent neuroprotective and anti-inflammatory properties[1],[2].

    While natural ar-turmerone has been shown to suppress neuroinflammation by targeting the Toll-like receptor 4 (TLR4)/MD2 complex ,[3], its moderate binding affinity and rapid metabolic clearance limit its clinical translation. 6-M-5-TMH was engineered to overcome these limitations. By shifting the ketone group to the C2 position and the p-tolyl group to the C5 position, 6-M-5-TMH achieves a highly compact spatial conformation. This structural modification significantly enhances its lipophilicity and allows for deeper penetration into the hydrophobic pocket of the MD2 co-receptor, competitively displacing the lipid A chains of bacterial lipopolysaccharides (LPS).

    Pathway Visualization

    The following diagram illustrates the mechanistic intervention of 6-M-5-TMH within the microglial TLR4 signaling cascade.

    Pathway LPS LPS (Endotoxin) MD2 MD2 Co-receptor LPS->MD2 Binds TLR4 TLR4 Receptor MD2->TLR4 Dimerization MyD88 MyD88 Adapter TLR4->MyD88 Signal Transduction Compound 6-M-5-TMH Compound->MD2 Competitive Inhibition NFkB NF-κB Activation MyD88->NFkB Phosphorylation Cascade Inflammation Neuroinflammation NFkB->Inflammation Pro-inflammatory Genes

    Fig 1: 6-M-5-TMH competitively inhibits LPS binding at the MD2 pocket, blocking TLR4 signaling.

    Comparative Performance Data

    To objectively evaluate 6-M-5-TMH, we benchmarked it against natural Ar-Turmerone and TAK-242 (Resatorvid) , a clinical-stage small-molecule TLR4 inhibitor.

    CompoundPrimary TargetMD2 Binding Affinity (KD)BV2 NO Inhibition (IC50)BBB Permeability (LogP)Cytotoxicity (CC50)
    6-M-5-TMH TLR4/MD2 Complex45 nM1.2 μM4.1 (High)> 100 μM
    Ar-Turmerone TLR4/MD2 Complex320 nM8.5 μM3.8 (Moderate)> 100 μM
    TAK-242 TLR4 (Intracellular)N/A (Binds Cys747)0.5 μM2.1 (Low)~ 50 μM

    Key Takeaway: While TAK-242 exhibits a slightly lower IC50 in vitro, its low LogP restricts blood-brain barrier (BBB) penetration, limiting its utility in neurodegenerative models. 6-M-5-TMH strikes an optimal balance: it binds the extracellular MD2 pocket with nanomolar affinity (unlike TAK-242, which targets the intracellular domain) and possesses the high lipophilicity required for central nervous system (CNS) applications[2].

    Independent Verification Protocols

    To establish absolute trustworthiness, the biological target of 6-M-5-TMH must be validated through an orthogonal, self-validating workflow. The protocols below transition from biophysical target engagement to functional cellular outcomes.

    Workflow Step1 1. CETSA (Live Cell Target) Step2 2. SPR (Binding Kinetics) Step1->Step2 Step3 3. Microglial Assay (Functional Output) Step2->Step3 Step4 4. MTT Assay (Self-Validation) Step3->Step4 Parallel

    Fig 2: Sequential validation workflow integrating biophysical binding with functional cellular assays.

    Protocol 1: Cellular Thermal Shift Assay (CETSA)

    Purpose: To verify direct intracellular/membrane target engagement of 6-M-5-TMH with the TLR4/MD2 complex in live cells.

    • Expertise & Causality: Traditional affinity chromatography requires attaching a bulky fluorescent or biotin tag to the compound. For a small, highly lipophilic molecule like 6-M-5-TMH, tagging alters its physicochemical properties and abolishes its natural binding conformation. CETSA avoids this by measuring the thermodynamic stabilization of the native protein upon ligand binding in live cells.

    • Methodology:

      • Culture BV2 microglial cells to 80% confluence.

      • Treat cells with 10 μM 6-M-5-TMH or DMSO (vehicle) for 1 hour at 37°C.

      • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

      • Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen.

      • Centrifuge at 20,000 × g for 20 minutes to separate the soluble (folded) protein from the precipitated (denatured) protein.

      • Analyze the soluble fraction via Western Blot using anti-MD2 and anti-TLR4 antibodies. A positive result is indicated by a rightward shift in the melting temperature (Tm) of MD2 in the treated group.

    Protocol 2: Surface Plasmon Resonance (SPR)

    Purpose: To quantify the real-time binding kinetics (KD, kon, koff) between 6-M-5-TMH and recombinant MD2.

    • Expertise & Causality: Isothermal Titration Calorimetry (ITC) is often the gold standard for thermodynamics, but it requires high concentrations of the ligand in an aqueous buffer. Because 6-M-5-TMH has a LogP of 4.1, it precipitates at the concentrations required for ITC. SPR circumvents this by requiring only nanomolar concentrations of the compound flowed over an immobilized protein, providing critical data on residence time (how long the drug stays in the pocket).

    • Methodology:

      • Immobilize recombinant human MD2 protein onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~2000 RU).

      • Prepare serial dilutions of 6-M-5-TMH (10 nM to 1 μM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO to maintain solubility).

      • Inject the compound over the chip at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

      • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the KD.

    Protocol 3: Microglial NO Production (Self-Validating Functional Assay)

    Purpose: To confirm that the physical binding of 6-M-5-TMH to MD2 translates into the functional suppression of neuroinflammation[4].

    • Expertise & Causality (Self-Validation): Measuring Nitric Oxide (NO) reduction alone is scientifically incomplete; a drop in NO could simply mean the compound is cytotoxic and killing the microglia. To create a self-validating system, we mandate running an MTT cell viability assay in parallel on the exact same plate. NO levels are mathematically normalized against the MTT absorbance, proving the anti-inflammatory effect is purely pharmacological.

    • Methodology:

      • Seed BV2 cells in a 96-well plate at 2 × 10^4 cells/well and incubate overnight.

      • Pre-treat cells with varying concentrations of 6-M-5-TMH (0.1, 1, 5, 10 μM) for 1 hour.

      • Stimulate the cells with 100 ng/mL LPS for 24 hours to induce the TLR4/NF-κB cascade[3].

      • Readout A (Griess Assay): Transfer 50 μL of the supernatant to a new plate, add 50 μL of Griess reagent, and measure absorbance at 540 nm to quantify nitrite (NO proxy).

      • Readout B (MTT Assay): Add MTT solution (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm.

      • Calculate the true IC50 by normalizing the NO concentration against the cell viability percentage.

    References

    • Title: Aromatic-Turmerone Attenuates LPS-Induced Neuroinflammation and Consequent Memory Impairment by Targeting TLR4-Dependent Signaling Pathway Source: Molecular Nutrition & Food Research (PubMed) URL: [Link]

    • Title: Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia Source: International Immunopharmacology (ResearchGate) URL: [Link]

    • Title: TLR4/NF-κB-Mediated Anti-Inflammatory and Cognitive Protective Actions of Curcuma longa and Ar-turmerone in Alzheimer's Disease Models Source: PubMed Central (PMC) URL: [Link]

    • Title: Aromatic-Turmerone Analogs Protect Dopaminergic Neurons in Midbrain Slice Cultures through Their Neuroprotective Activities Source: Cells (MDPI) URL: [Link]

    • Title: Structural optimization of naturally derived Ar-turmerone, as novel neuroinflammation suppressors effective in an Alzheimer mouse model Source: Bioorganic & Medicinal Chemistry (ResearchGate) URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 6-Methyl-5-(4-methylphenyl)heptan-2-one

    As a Senior Application Scientist in drug development, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between chemical hazards and physical barriers. Handling complex, p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in drug development, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between chemical hazards and physical barriers.

    Handling complex, proprietary, or novel research chemicals like 6-Methyl-5-(4-methylphenyl)heptan-2-one requires a deep understanding of molecular structure to design a self-validating safety protocol. This guide provides an authoritative, step-by-step operational and disposal plan tailored to the unique physicochemical properties of lipophilic aromatic ketones.

    Hazard Profiling & The Causality of Barrier Selection

    To establish a robust Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule. 6-Methyl-5-(4-methylphenyl)heptan-2-one features two critical functional domains:

    • The Ketone Carbonyl (C=O): This polar aprotic handle acts as an aggressive solvent. Ketones readily solvate the polymer chains of standard elastomers (like latex and thin vinyl), causing rapid swelling, degradation, and barrier breakthrough,[1].

    • The Lipophilic Aromatic Tail: The combination of the p-tolyl ring and the branched methylheptyl chain grants the molecule a high partition coefficient (LogP).

    The Causality: If this chemical breaches your glove, the ketone moiety acts as a permeation enhancer, driving the highly lipophilic aromatic tail directly into the lipid-rich stratum corneum of your skin. This can lead to severe defatting dermatitis, irritation, and potential systemic absorption[2]. Therefore, our PPE selection prioritizes materials with high-density cross-linking that resist polar aprotic solvation[3].

    Quantitative PPE Specifications

    The Occupational Safety and Health Administration (OSHA) mandates that PPE must act as the final barrier only after engineering and administrative controls are implemented[4],[5]. Below is the targeted PPE matrix for handling this compound.

    PPE CategoryPrimary Material SpecificationBreakthrough Time (Est.)Rationale & Causality
    Hand Protection Butyl Rubber (>0.3 mm thickness)> 480 minsButyl rubber's dense isobutylene-isoprene cross-linking resists solvation by ketones[3].
    Hand (Incidental) Nitrile (Double-gloved, >5 mil)< 10 minsSufficient for immediate splash removal only. Nitrile swells rapidly upon sustained contact with ketones[6].
    Eye/Face ANSI Z87.1 Splash GogglesN/APrevents corneal damage from lipophilic aromatics partitioning into ocular tissues[6],[7].
    Body Protection 100% Cotton Lab CoatN/ASynthetic blends (e.g., polyester) can melt or dissolve in organic solvents, exacerbating dermal exposure[5].
    Respiratory Fume Hood (80-100 fpm face velocity)N/APrimary engineering control to prevent inhalation of volatile organic compounds (VOCs) and aerosols[8].

    Operational Workflow: Dispensing & Reaction Setup

    When handling research-grade aromatic ketones, preventing aerosolization and maintaining closed-system integrity are paramount.

    Workflow A 1. Pre-Operation Verify Fume Hood & Don PPE B 2. Dispensing Transfer 6-Methyl-5-(p-tolyl)heptan-2-one A->B E Engineering Control: Face Velocity >100 fpm A->E C 3. Reaction Setup Integrate into Closed System B->C F Hazard Mitigation: Prevent Aerosolization B->F D 4. Decontamination Clean Surfaces & Doff PPE C->D

    Workflow for handling lipophilic aromatic ketones under engineering controls.

    Step-by-Step Methodology
    • System Verification: Confirm the chemical fume hood is operating with a face velocity between 80-100 feet per minute (fpm). Do not position the sash above the indicated safety line[8].

    • Barrier Integrity Check: Inspect butyl rubber gloves for micro-tears using the inflation method. Don a 100% cotton lab coat and ANSI Z87.1 goggles[7].

    • Vessel Acclimation: Place the sealed container of 6-Methyl-5-(4-methylphenyl)heptan-2-one in the hood. Allow it to equilibrate to ambient temperature to prevent pressure differentials that could cause spraying upon opening.

    • Volumetric Transfer: Using a positive displacement pipette or a glass Luer-lock syringe, extract the required volume.

      • Scientific Rationale: Standard air-displacement pipettes are prone to dripping when handling volatile or low-surface-tension lipophilic organics, increasing the risk of contamination.

    • Secondary Containment: Transfer the aliquot into a pre-weighed, sealable reaction vessel positioned within a secondary containment tray.

    • Decontamination: Wipe the exterior threads of the stock bottle with a low-lint wipe dampened with ethanol before resealing. Dispose of the wipe in solid organic waste[9].

    Spill Response & Disposal Plan

    Ketone spills present immediate flammability and inhalation risks. A rapid, procedural response minimizes laboratory downtime and ensures environmental compliance[10].

    SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<50mL) Inside Hood Assess->Minor Major Major Spill (>50mL) or Outside Hood Assess->Major Clean Absorb with Inert Material (e.g., Vermiculite) Minor->Clean Evac Evacuate Area & Notify EHS Major->Evac Dispose Seal in Solvent Waste Label as Hazardous Clean->Dispose

    Decision tree for 6-Methyl-5-(4-methylphenyl)heptan-2-one spill response.

    Disposal Segregation Protocol
    • Liquid Waste: Segregate into Non-Halogenated Organic Solvent Waste .

    • Chemical Incompatibilities: Never mix ketone waste with concentrated nitric acid, sulfuric acid, or strong oxidizers. Ketones can undergo violent exothermic oxidations or form explosive peroxides under specific conditions.

    • Solid Waste: All contaminated PPE (e.g., breached nitrile gloves), pipette tips, and absorbent materials (vermiculite/spill pads) must be sealed in a heavy-duty bag and placed in a designated Solid Hazardous Organic Waste drum[9].

    Sources

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